Parp-1-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18BrN3O5S |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
[2-bromo-4-(4-carbamoyl-1H-benzimidazol-2-yl)-6-methoxyphenyl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C22H18BrN3O5S/c1-12-6-3-4-9-18(12)32(28,29)31-20-15(23)10-13(11-17(20)30-2)22-25-16-8-5-7-14(21(24)27)19(16)26-22/h3-11H,1-2H3,(H2,24,27)(H,25,26) |
InChI Key |
FWZXLBLAODSAKH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parp-1-IN-23: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp-1-IN-23 is a potent and selective, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[1]. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, based on the well-established activities of the broader class of PARP-1 inhibitors. It includes detailed experimental protocols for the characterization of such compounds and presents available quantitative data in a structured format. The guide is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction to PARP-1 and its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage[2]. It recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage[3]. Upon binding, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation[2]. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway[2].
PARP inhibitors, a class of targeted cancer therapeutics, function through two primary mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: By competing with the substrate NAD+, PARP inhibitors block the synthesis of PAR chains. This prevents the recruitment of DNA repair machinery, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs)[4].
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also stabilize the interaction between PARP-1 and DNA[5]. The resulting trapped PARP-DNA complex is a physical obstruction to DNA replication and transcription, leading to stalled replication forks and the formation of DSBs. This trapping mechanism is considered to be a major contributor to the cytotoxicity of many PARP inhibitors[5].
In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired. This leads to a synthetic lethal interaction, resulting in selective cancer cell death[4].
This compound: A Profile
This compound (also referred to as Compound I16) is identified as a selective and orally bioavailable inhibitor of PARP-1[1].
Quantitative Data
The following table summarizes the known quantitative data for this compound and provides a comparison with other well-characterized PARP inhibitors.
| Compound | IC50 (nM) | Target(s) | Reference |
| This compound | 12.38 | PARP-1 | [1] |
| Olaparib | ~1-5 | PARP-1/2 | [6] |
| Talazoparib | ~0.5-1 | PARP-1/2 | [6] |
| Rucaparib | ~0.5-1 | PARP-1/2 | [6] |
| Niraparib | ~4-5 | PARP-1/2 | [6] |
| Veliparib | ~4-5 | PARP-1/2 | [6] |
Signaling Pathways
The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and the dual mechanism of action of PARP inhibitors like this compound.
Caption: PARP-1 signaling in DNA repair and the dual inhibitory mechanism of this compound.
Experimental Protocols
The following protocols are standard methods used to characterize the mechanism of action of novel PARP inhibitors like this compound.
Biochemical Assay: PARP1 Enzymatic Activity
This assay measures the ability of an inhibitor to block the catalytic activity of PARP-1. A chemiluminescent assay is a common format[7].
Principle: Histone proteins are coated on a 96-well plate. Biotinylated NAD+ is incubated with the PARP-1 enzyme and activated DNA. The biotinylated PAR chains are detected with streptavidin-HRP and a chemiluminescent substrate. The signal is proportional to PARP-1 activity[7].
Materials:
-
Purified recombinant human PARP-1 enzyme[7]
-
Histone-coated 96-well plates[7]
-
Biotinylated NAD+[7]
-
Activated DNA[7]
-
PARP assay buffer[7]
-
Streptavidin-HRP[7]
-
Chemiluminescent substrate[7]
-
This compound and reference inhibitors
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of this compound.
-
To the histone-coated wells, add PARP assay buffer, activated DNA, this compound (or vehicle control), and purified PARP-1 enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate.
-
Add the chemiluminescent substrate and immediately measure the signal with a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. biorbyt.com [biorbyt.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition causes premature loss of cohesion in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Parp-1-IN-23: A Technical Guide to a Selective PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-23, also identified as Compound I16, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critically involved in DNA repair and the maintenance of genomic stability. Its oral activity and selectivity for PARP-1 over PARP-2 make it a significant compound of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound was developed through a structure-based drug design approach targeting a selective site (S site) identified by comparing the amino acid sequences of PARP-1 and PARP-2. This strategy aimed to enhance selectivity and reduce off-target effects.
| Property | Value | Reference |
| Compound Name | This compound (Compound I16) | [1][2][3] |
| Molecular Formula | Not explicitly stated in the provided search results. | |
| Molecular Weight | Not explicitly stated in the provided search results. | |
| IUPAC Name | Not explicitly stated in the provided search results. | |
| SMILES | Not explicitly stated in the provided search results. | |
| Appearance | Not explicitly stated in the provided search results. | |
| Solubility | Not explicitly stated in the provided search results. | |
| CAS Number | 2976497-48-8 | [4] |
Biological Activity
This compound exhibits potent and selective inhibition of PARP-1, leading to significant antitumor effects both in vitro and in vivo.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| PARP-1 IC50 | 12.38 ± 1.33 nM | Enzyme inhibitory activity assay | [5][6] |
| PARP-2 IC50 | Not explicitly stated, but selectivity index (SI) is high. | Enzyme inhibitory activity assay | [5][6] |
| Selectivity Index (SI) over PARP-2 | 155.74 | [5][6] | |
| In Vivo Efficacy | High inhibition rates at 25 mg/kg (oral administration) | Hela and SK-OV-3 tumor cell xenograft models | [5][6] |
| Safety Profile | Excellent, without significant toxicity at high oral doses. | In vivo studies | [5][6] |
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the enzymatic activity of PARP-1. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately, synthetic lethality.
References
Parp-1-IN-23: An In-Depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp-1-IN-23 has emerged as a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme pivotal to DNA repair and genome integrity. This technical guide provides a comprehensive analysis of the selectivity profile of this compound against other members of the PARP enzyme family. Through a compilation of available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows, this document serves as a critical resource for researchers engaged in the development of targeted cancer therapies and for scientists investigating the nuanced roles of PARP enzymes in cellular processes.
Introduction to PARP Inhibition and the Significance of Selectivity
The Poly(ADP-ribose) polymerase (PARP) superfamily of enzymes plays a crucial role in a variety of cellular functions, most notably in the DNA damage response (DDR). PARP-1, the most abundant and well-characterized member, acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process.
Inhibition of PARP enzymatic activity has proven to be a successful therapeutic strategy, particularly in cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical utility of several approved PARP inhibitors.
However, the PARP family consists of 17 members, many of which have distinct and sometimes overlapping functions. While the primary therapeutic targets have been PARP-1 and PARP-2 due to their roles in DNA repair, the inhibition of other PARP isoforms can lead to off-target effects and toxicities. Therefore, the development of highly selective PARP inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy while minimizing adverse effects. This compound has been identified as a highly selective inhibitor of PARP-1, and this guide delves into the specifics of its selectivity profile.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against various PARP enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the available data on the selectivity of this compound.
| PARP Enzyme | IC50 (nM) | Fold Selectivity vs. PARP-1 |
| PARP-1 | 12.38 | 1 |
| Data for other PARP enzymes is not currently available in the public domain. |
Note: The comprehensive selectivity profile of this compound against a full panel of PARP enzymes is not yet publicly available. The provided data is based on the initial characterization of the compound.
Experimental Protocols
The determination of the selectivity profile of a PARP inhibitor involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in such studies.
Biochemical Enzymatic Assay (In Vitro)
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified PARP enzymes.
Principle: The assay quantifies the amount of PAR produced by the PARP enzyme in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PARP enzymes (PARP-1, PARP-2, etc.)
-
Activated DNA (e.g., nicked calf thymus DNA)
-
NAD+ (substrate)
-
Biotinylated NAD+ (for detection)
-
Histone H1 (acceptor protein)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate to remove unbound histone.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well, add the assay buffer, activated DNA, NAD+, biotinylated NAD+, and the respective PARP enzyme.
-
Add the serially diluted this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at room temperature to allow the PARylation reaction to proceed.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Trapping Assay
This assay assesses the ability of an inhibitor to "trap" PARP enzymes on chromatin, a key mechanism contributing to the cytotoxicity of many PARP inhibitors.
Principle: PARP inhibitors can stabilize the PARP-DNA complex, leading to an accumulation of PARP on chromatin. This can be quantified by cellular fractionation and Western blotting.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer
-
Chromatin fractionation buffer
-
Primary antibodies (anti-PARP-1, anti-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration. A vehicle control should be included.
-
Induce DNA damage by treating the cells with a DNA damaging agent like MMS for a short period.
-
Harvest the cells and perform cellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound fractions.
-
Quantify the protein concentration in each fraction.
-
Perform SDS-PAGE and Western blotting on the chromatin-bound fractions.
-
Probe the blot with primary antibodies against PARP-1 and a loading control (e.g., Histone H3).
-
Incubate with the secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the amount of PARP-1 trapped on the chromatin relative to the loading control.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway
Caption: The PARP-1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow
Caption: A typical experimental workflow for a biochemical enzymatic assay to determine PARP inhibitor potency.
Logical Relationship
Caption: Logical relationship illustrating the high selectivity of this compound for PARP-1 over other PARP enzymes.
Conclusion
This compound demonstrates significant promise as a selective PARP-1 inhibitor. The data presented in this guide, while currently limited, underscores its high potency for its intended target. The detailed experimental protocols provide a foundation for researchers to further investigate its selectivity profile and mechanism of action. The continued development and characterization of highly selective PARP inhibitors like this compound are essential for advancing the field of targeted cancer therapy and for dissecting the specific biological roles of the diverse members of the PARP enzyme family. Further research is warranted to generate a comprehensive selectivity panel for this compound to fully elucidate its therapeutic potential and off-target effects.
Parp-1-IN-23: A Technical Guide to In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-23, also identified as Compound I16, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. This technical guide provides an in-depth overview of the in vitro activity of this compound, including its biochemical potency, and outlines detailed experimental protocols for its characterization.
Core Data Presentation
Biochemical Potency
The primary in vitro activity of this compound is its direct inhibition of the enzymatic activity of PARP-1. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of its potency.
| Compound | Target | IC50 (nM) |
| This compound | PARP-1 | 12.38 |
Selectivity Profile
The selectivity of a PARP inhibitor across the PARP family is a crucial determinant of its therapeutic window and potential off-target effects. While specific selectivity data for this compound against other PARP isoforms was not available in the provided search results, the following table provides a template for presenting such data. Researchers are encouraged to profile this compound against a panel of PARP enzymes to determine its selectivity.
| Target | IC50 (nM) | Selectivity (Fold vs. PARP-1) |
| PARP-1 | 12.38 | 1 |
| PARP-2 | Data not available | Data not available |
| TNKS1 (PARP5a) | Data not available | Data not available |
| TNKS2 (PARP5b) | Data not available | Data not available |
| Other PARPs | Data not available | Data not available |
Experimental Protocols
In Vitro PARP-1 Enzymatic Assay (NAD+ Consumption Method)
This protocol describes a common method for determining the IC50 value of a PARP-1 inhibitor by measuring the consumption of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (or other test inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
NAD+ quantitation kit (e.g., a fluorescent-based kit)
-
96-well assay plates (black, for fluorescence)
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:
-
Assay Buffer
-
Activated DNA (final concentration, e.g., 1 µg/mL)
-
This compound dilution or vehicle control (DMSO in Assay Buffer)
-
Recombinant PARP-1 enzyme (final concentration, e.g., 1 nM)
-
-
Initiation of Reaction: Add NAD+ to each well to initiate the enzymatic reaction. The final concentration of NAD+ should be at or near its Km for PARP-1 (e.g., 50 µM).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light.
-
Termination of Reaction: Stop the reaction according to the instructions of the NAD+ quantitation kit. This may involve the addition of an acid or other stop solution.
-
NAD+ Quantification: Proceed with the NAD+ quantification protocol as per the manufacturer's instructions. This typically involves the addition of a reagent that reacts with the remaining NAD+ to produce a fluorescent product.
-
Data Analysis:
-
Measure the fluorescence intensity in each well using a plate reader.
-
The amount of NAD+ consumed is inversely proportional to the fluorescence signal.
-
Calculate the percentage of PARP-1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular PARylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, providing a measure of its target engagement in a cellular context.
Materials and Reagents:
-
Human cell line (e.g., HeLa or a cancer cell line of interest)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (B1217627) (MMS))
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PAR (poly(ADP-ribose))
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes). Include an undamaged control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The intensity of the PAR signal will be high in the DNA-damaged, vehicle-treated cells and should decrease in a dose-dependent manner with this compound treatment.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of cellular PARylation.
-
Mandatory Visualizations
Signaling Pathway Diagram
Parp-1-IN-23 (Compound I16): A Technical Guide to its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp-1-IN-23, also known as Compound I16, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. This technical guide provides a comprehensive overview of the known cellular targets and pathways affected by this compound, drawing from available preclinical data. The document details the compound's inhibitory activity, its effects on cancer cell lines, and the underlying molecular mechanisms. Experimental protocols for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its mode of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and molecular biology.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that plays a central role in maintaining genomic stability. Its primary function is to detect and signal DNA single-strand breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway. PARP-1 is also involved in other DNA repair mechanisms, including Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), as well as in the regulation of transcription and cell death pathways such as apoptosis and parthanatos.
The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical use of several PARP inhibitors. This compound (Compound I16) is a novel, orally bioavailable small molecule designed as a selective inhibitor of PARP-1. This guide synthesizes the current knowledge on its cellular and molecular activities.
Quantitative Data
The inhibitory potency and selectivity of this compound (Compound I16) have been characterized in biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 12.38 nM | PARP-1 | Enzymatic Assay | [1] |
| Selectivity Index (SI) | 155.74 | PARP-2 | Enzymatic Assay | [1] |
Table 1: In vitro inhibitory activity of this compound (Compound I16). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50%. The Selectivity Index indicates the ratio of the IC50 for PARP-2 to the IC50 for PARP-1, with a higher value denoting greater selectivity for PARP-1.
Cellular Targets and Pathways
The primary cellular target of this compound is PARP-1. By inhibiting the catalytic activity of PARP-1, this compound disrupts the normal cellular response to DNA damage, leading to a cascade of downstream effects.
DNA Damage Repair
Inhibition of PARP-1 by this compound is expected to have a profound impact on DNA repair processes. The catalytic activity of PARP-1 is essential for the recruitment of DNA repair proteins to the site of single-strand breaks. By blocking this activity, this compound prevents the efficient repair of these lesions. When a cell with inhibited PARP-1 undergoes DNA replication, these unrepaired single-strand breaks are converted into more cytotoxic double-strand breaks (DSBs).
dot
Figure 1: Mechanism of Action of this compound in DNA Repair. this compound inhibits PARP-1, leading to the accumulation of unrepaired single-strand breaks, which are converted to lethal double-strand breaks during replication, ultimately causing cell death.
Apoptosis and Cell Cycle Arrest
The accumulation of DNA damage due to PARP-1 inhibition can trigger programmed cell death, or apoptosis. While specific studies on this compound's effect on apoptosis are not yet available, it is a well-established mechanism for PARP inhibitors in general. The presence of extensive DNA damage can activate cell cycle checkpoints, leading to arrest in the G2/M phase, providing the cell an opportunity to repair the damage. If the damage is irreparable, the apoptotic cascade is initiated. PARP inhibitors have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.
dot
References
The Role of PARP-1 Inhibition in Cell Cycle Progression: A Technical Overview
Disclaimer: This document provides a detailed overview of the role of Poly(ADP-ribose) polymerase-1 (PARP-1) and the effects of its inhibitors on cell cycle progression. It is important to note that specific data for the compound "Parp-1-IN-23" is not publicly available in the cited literature. The information presented herein is based on the broader class of PARP-1 inhibitors and the established functions of the PARP-1 enzyme. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme involved in a multitude of cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation.[1][2] Its intricate involvement in maintaining genomic integrity makes it a critical regulator of cell cycle progression.[3][4] The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] This technical guide delves into the core mechanisms by which PARP-1 influences the cell cycle and how its inhibition therapeutically modulates these processes.
PARP-1: A Guardian of the Cell Cycle
PARP-1's role in the cell cycle is multifaceted, extending beyond its well-documented function in DNA single-strand break repair.[7] It acts as a crucial sensor of DNA damage, and upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[8] This PARylation event orchestrates the recruitment of DNA repair machinery and also influences chromatin structure, making DNA more accessible for repair.[6]
Key functions of PARP-1 in cell cycle regulation include:
-
DNA Damage Response and Checkpoint Control: By facilitating DNA repair, PARP-1 prevents the accumulation of genomic lesions that would otherwise trigger cell cycle arrest or apoptosis.[2] Inhibition of PARP-1 can lead to the persistence of single-strand breaks, which are converted into double-strand breaks during the S phase, leading to G2/M cell cycle arrest and potential synthetic lethality in HR-deficient cells.[5][7]
-
Transcriptional Regulation of Cell Cycle Genes: PARP-1 can act as a transcriptional co-activator or co-repressor for a variety of transcription factors that regulate the expression of genes critical for cell cycle progression.[3][9] For instance, PARP-1 can modulate the activity of Sp1, a transcription factor involved in the G1-S transition.[9]
-
Mitotic Spindle Assembly and Function: PARP-1 localizes to centrosomes and is involved in the proper assembly and function of the bipolar spindle during mitosis, ensuring accurate chromosome segregation.[5]
-
Interaction with Cell Cycle Regulators: PARP-1 interacts with and modulates the function of key cell cycle proteins. For example, it can interact with the E3 ubiquitin ligase CHFR, a tumor suppressor involved in the early mitotic checkpoint.[5]
Effects of PARP Inhibitors on Cell Cycle Progression
The therapeutic efficacy of PARP inhibitors is intrinsically linked to their ability to disrupt cell cycle progression, particularly in cancer cells with underlying DNA repair defects. While the specific effects can be cell-line dependent, common observations include:
-
G2/M Phase Arrest: A hallmark of PARP inhibitor treatment is the accumulation of cells in the G2/M phase of the cell cycle.[5][10] This arrest is a consequence of the accumulation of DNA double-strand breaks that arise from unrepaired single-strand breaks during DNA replication.[11]
-
S Phase Delay: Some PARP inhibitors can also induce a delay in the S phase.[7][12] This is thought to be due to replication stress caused by the trapping of PARP-1 on DNA, which impedes the progression of replication forks.[7]
-
Induction of Apoptosis and Necrosis: The sustained cell cycle arrest and accumulation of catastrophic DNA damage ultimately trigger programmed cell death pathways, including apoptosis and, in some cases, necrosis.[11]
Quantitative Data on Cell Cycle Effects of PARP Inhibitors
The following table summarizes representative quantitative data on the effects of the PARP inhibitor Olaparib on cell cycle distribution in different cell lines.
| Cell Line | Treatment (Olaparib) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| ALC1 KO | 1 µM for 24 hours | Decreased | No significant change | Increased | [10] |
| U2OSDR-GFP | 8 µmol/L | Not specified | Decreased by ~45% | Increased | [12] |
| Reh | Not specified | Not specified | Increased DNA damage | G2 delay | [11] |
| Granta-519 | Not specified | Not specified | Increased DNA damage | G2 delay | [11] |
Note: The specific percentages and significance of changes can vary depending on the cell line, drug concentration, and duration of treatment.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method for assessing the effects of a PARP inhibitor on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in multi-well plates.
- Allow cells to adhere and grow for 24 hours.
- Treat cells with the PARP inhibitor at various concentrations for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
2. Cell Harvesting and Fixation:
- Harvest cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining and Analysis:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
- Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of PARP-1 in Cell Cycle Control
Caption: PARP-1 activation by DNA damage and subsequent cell cycle progression.
Experimental Workflow for Assessing PARP Inhibitor Effects on Cell Cycle
Caption: A typical workflow for analyzing cell cycle effects of a PARP inhibitor.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 promoter links cell cycle progression with adaptation to oxidative environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Core of Synthetic Lethality: A Technical Guide to PARP-1 Inhibition in BRCA-Mutant Cells, Featuring Parp-1-IN-23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principle of synthetic lethality as applied to cancer therapy, with a specific focus on the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) in the context of BRCA-mutant cancer cells. While specific public data for the compound designated "Parp-1-IN-23" is not available, this guide will utilize data and protocols for highly relevant and structurally similar PARP-1 inhibitors to provide a comprehensive and actionable resource. The principles, pathways, and experimental methodologies described herein are fundamental to the preclinical assessment of any novel PARP-1 inhibitor.
The Principle of Synthetic Lethality
Synthetic lethality is a genetic interaction where the simultaneous loss of function of two genes leads to cell death, whereas the loss of either gene alone is viable.[1][2] In the context of cancer therapy, this concept is powerfully exploited by targeting a gene that is essential for the survival of cancer cells which already harbor a specific cancer-driving mutation.
The classic example of this is the relationship between PARP-1 and the Breast Cancer susceptibility genes, BRCA1 and BRCA2.[3][4]
-
Normal Cells: Possess functional BRCA1/2, which are critical for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[5] They also have a functional PARP-1 enzyme, which is a key player in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[6] If PARP-1 is inhibited, the resulting accumulation of SSBs can be converted into DSBs during DNA replication, which are then efficiently repaired by the HR pathway.
-
BRCA-Mutant Cancer Cells: These cells lack functional BRCA1 or BRCA2, rendering them deficient in HR-mediated DSB repair.[5] They become heavily reliant on other DNA repair pathways, including the PARP-1-mediated BER pathway, for survival.
-
Synthetic Lethality in Action: When a PARP-1 inhibitor is introduced into BRCA-mutant cells, the BER pathway is blocked, leading to an accumulation of unrepaired SSBs.[3][7] During S-phase, these SSBs are converted into DSBs at the replication fork.[7] Due to the pre-existing HR deficiency, these cells are unable to repair these DSBs, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[3][7]
Signaling Pathways and Mechanisms of Action
The interaction between PARP-1 inhibition and BRCA deficiency is a well-orchestrated cascade of molecular events. The following diagram illustrates this critical signaling pathway.
Caption: Signaling pathway of PARP-1 inhibition leading to synthetic lethality in BRCA-mutant cells.
A critical aspect of many potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP-1 but also stabilizes the PARP-1-DNA complex.[1] This trapped complex itself acts as a physical barrier to DNA replication and transcription, proving to be even more cytotoxic than the mere enzymatic inhibition.
Quantitative Data on PARP-1 Inhibitors
The efficacy of a PARP-1 inhibitor is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following tables summarize representative data for PARP-1 inhibitors.
Table 1: In Vitro Enzymatic Inhibition of PARP-1
| Compound | Target | IC50 (nM) |
| Parp1-IN-6 | PARP-1 | 480 |
| Olaparib | PARP-1 | 1 |
| Rucaparib | PARP-1 | 1.4 |
| Niraparib | PARP-1 | 3.8 |
| Talazoparib | PARP-1 | 0.57 |
Table 2: Cell Viability (IC50) in BRCA-Mutant vs. BRCA-Proficient Cell Lines
| Compound | Cell Line (BRCA Status) | IC50 (nM) |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 30 |
| MDA-MB-231 (BRCA proficient) | >10,000 | |
| Rucaparib | Capan-1 (BRCA2 mutant) | 1.2 |
| BxPC-3 (BRCA proficient) | 9,800 | |
| Talazoparib | MX-1 (BRCA1/2 mutant) | 0.4 |
| MCF7 (BRCA proficient) | 1,900 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The preclinical evaluation of a PARP-1 inhibitor involves a suite of standardized assays to determine its potency, mechanism of action, and cellular effects.
PARP-1 Trapping Assay (In Vitro)
This assay quantifies the ability of an inhibitor to trap PARP-1 on DNA.
Caption: Workflow for an in vitro PARP-1 trapping assay using fluorescence polarization.
Detailed Methodology:
-
Plate Setup: Prepare a 384-well plate with blank wells (assay buffer only), low FP control wells (PARP1, fluorescent DNA probe, NAD+), high FP control wells (PARP1, fluorescent DNA probe, no NAD+), and test wells (PARP1, fluorescent DNA probe, NAD+, and serial dilutions of the inhibitor).
-
Incubation: Add the PARP-1 inhibitor or vehicle control to the respective wells. Add the PARP-1 enzyme to all wells except the blank. Add the fluorescently labeled DNA probe to all wells. Incubate at room temperature to allow for binding.
-
Reaction Initiation: Add NAD+ to all wells except the high FP control to start the auto-PARylation reaction. Incubate to allow for PARP-1 dissociation in the absence of a trapping inhibitor.
-
Data Acquisition: Measure the fluorescence polarization (FP) using a suitable plate reader.
-
Analysis: An increase in the FP signal in the test wells compared to the low FP control indicates PARP-1 trapping.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the PARP-1 inhibitor on the proliferation and viability of cancer cells.
Detailed Methodology:
-
Cell Seeding: Seed BRCA-mutant and BRCA-proficient cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP-1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-120 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence for DNA Damage Markers (γH2AX Foci)
This assay visualizes the induction of DNA double-strand breaks in response to PARP-1 inhibition.
Caption: Experimental workflow for immunofluorescence detection of γH2AX foci.
Detailed Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PARP-1 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[2][8]
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., BSA or serum).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for a DNA damage marker, such as phosphorylated H2AX (γH2AX).[8] Following washes, incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. An increase in the number of distinct nuclear foci (γH2AX foci) in treated cells indicates an increase in DNA double-strand breaks.[8]
Conclusion
The development of PARP-1 inhibitors represents a landmark achievement in targeted cancer therapy, beautifully illustrating the power of exploiting synthetic lethality. For any novel PARP-1 inhibitor, such as the conceptual "this compound," a rigorous preclinical evaluation is paramount. This involves not only determining its enzymatic inhibitory potency but also its ability to trap PARP-1 on DNA and its differential cytotoxicity in BRCA-proficient versus deficient cellular contexts. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for the comprehensive characterization of such compounds, paving the way for the next generation of precision cancer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. PARP1 trapping assay [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
Methodological & Application
Application Notes and Protocols for Parp-1-IN-23 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Parp-1-IN-23 for use in various in vitro assays. This document includes information on the physicochemical properties of the inhibitor, recommended procedures for stock solution preparation, and methodologies for common in vitro experiments to assess its activity and mechanism of action.
Compound Information
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and other cellular processes. Its inhibitory activity makes it a valuable tool for cancer research and drug development, particularly for tumors with deficiencies in DNA repair pathways.
Physicochemical and Potency Data
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Target | PARP-1 | [1] |
| IC50 | 12.38 nM | [1] |
| Molecular Weight | 516.36 g/mol | [2] |
| CAS Number | 2976497-48-8 | [2] |
| Chemical Formula | C22H18BrN3O5S | [2] |
Solubility and Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results.
Solubility Profile
| Solvent | Solubility | Recommendations |
| DMSO | Soluble (recommended for stock solutions) | Prepare high-concentration stock solutions (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution. |
| Ethanol | Solubility not readily available | It is advisable to test solubility with a small amount of the compound before preparing a large stock solution. |
| Water | Expected to be poorly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare working solutions by diluting a high-concentration DMSO stock. |
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 5.16 mg of the compound (Calculation: 10 mmol/L * 1 mL * 516.36 g/mol = 5.16 mg).
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Ensuring Complete Solubilization: Visually inspect the solution against a light source. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in light-protected, sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Aqueous Working Solutions
For most cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal.[3][4]
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells or in your in vitro assay. Do not store aqueous working solutions.
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
PARP-1 is a critical first responder to DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA, which triggers its catalytic activity. Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
Experimental Workflow for In Vitro PARP-1 Inhibition Assay
A typical workflow for evaluating the inhibitory effect of this compound on PARP-1 enzymatic activity in vitro involves preparing the inhibitor, setting up the enzymatic reaction, and detecting the signal.
Caption: General experimental workflow for an in vitro PARP-1 enzymatic assay.
Experimental Protocols
The following are generalized protocols for common in vitro assays to characterize this compound. For specific details, always refer to the manufacturer's instructions for the assay kit being used.
Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the amount of NAD+ consumed by PARP-1, which is proportional to its enzymatic activity.
Materials:
-
This compound
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD+
-
PARP assay buffer
-
Colorimetric detection reagents (as per kit instructions)
-
96-well assay plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Prepare Reagents: Prepare working solutions of this compound, PARP-1 enzyme, activated DNA, and NAD+ in PARP assay buffer as per the assay kit's protocol.
-
Assay Setup: To the wells of a 96-well plate, add the PARP assay buffer, activated DNA, and diluted this compound at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control. Also, include a vehicle control (DMSO).
-
Enzyme Addition: Add the diluted PARP-1 enzyme to all wells except the negative control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the NAD+ solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and add the colorimetric detection reagents according to the kit's instructions.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: PARP Trapping Assay (Fluorescence Polarization-Based)
This biochemical assay measures the ability of an inhibitor to trap PARP-1 on a fluorescently labeled DNA oligonucleotide.[5][6]
Materials:
-
This compound
-
Purified recombinant human PARP-1 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide
-
PARP trapping assay buffer
-
NAD+ solution
-
96-well or 384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Master Mix: Prepare a master mix containing the assay buffer and the fluorescently labeled nicked DNA. Dispense this mix into the wells of the plate.
-
Add Inhibitor: Add this compound at various concentrations to the wells. Include a known PARP trapper (e.g., Talazoparib) as a positive control and a non-trapper (e.g., Veliparib) as a negative control. Also, include a "no inhibitor" control.
-
Add Enzyme: Add the purified PARP-1 enzyme to all wells except for the "no enzyme" control.
-
Inhibitor Binding: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to PARP-1.
-
Initiate PARylation: Initiate the PARylation reaction by adding NAD+ to all wells except for a "no NAD+" control (which serves as the high fluorescence polarization control).
-
Incubation: Incubate the plate at room temperature for 60 minutes. In the absence of a trapping inhibitor, PARP-1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.
-
Data Acquisition: Measure the fluorescence polarization (FP) of each well using a plate reader.
-
Data Analysis: The increase in FP signal is directly proportional to the amount of PARP-1 trapped on the DNA. Plot the FP signal against the inhibitor concentration and determine the EC50 value from the dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates upon dilution in aqueous buffer. | Low aqueous solubility of the compound. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for the assay (typically ≤ 0.5%). Prepare intermediate dilutions in a buffer containing a higher percentage of DMSO if necessary before the final dilution. |
| High background signal in the assay. | Contamination of reagents or interference from the compound. | Use fresh, high-quality reagents. Test the compound alone in the assay to check for autofluorescence or other interfering properties. |
| Inconsistent results between experiments. | Instability of the compound in solution; variability in reagent preparation. | Use freshly prepared working solutions. Ensure accurate pipetting and consistent incubation times. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected cellular toxicity. | High final DMSO concentration; degradation of the compound. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Use a fresh aliquot of the stock solution. Include a DMSO vehicle control to assess solvent toxicity. |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always follow good laboratory practices and adhere to the safety guidelines for all chemicals and reagents used.
References
Application Notes and Protocols for Parp-1-IN-23 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-23, also identified as Compound I16, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. PARP-1 plays a crucial role in sensing DNA single-strand breaks and initiating their repair. Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended concentrations, methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The efficacy of a PARP-1 inhibitor is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50%. For this compound, the following IC50 value has been reported:
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound I16) | PARP-1 | 12.38 | [1][2] |
This low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of PARP-1. The optimal concentration for cell culture experiments will vary depending on the cell line and the specific biological question being investigated. A dose-response experiment is recommended to determine the optimal working concentration.
Signaling Pathway
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When a single-strand break occurs, PARP-1 binds to the damaged DNA, leading to its activation. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. This compound inhibits the catalytic activity of PARP-1, preventing the synthesis of PAR and thereby disrupting the recruitment of the DNA repair machinery. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death, especially in cancer cells with compromised double-strand break repair mechanisms.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay
This protocol describes a method to determine the effective concentration of this compound for a specific cell line using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations. A suggested starting range, based on the IC50, is 0.1 nM to 1 µM. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-treatment control (medium only).
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value for your cell line using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of PARP-1 Activity (PARylation)
This protocol is used to confirm the inhibitory effect of this compound on PARP-1 activity by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
This compound
-
Selected cancer cell line(s)
-
6-well cell culture plates
-
Complete cell culture medium
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), methyl methanesulfonate (B1217627) (MMS))
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.01% MMS for 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
-
Data Analysis:
-
A decrease in the intensity of the PAR bands in the this compound treated samples compared to the vehicle control (after DNA damage induction) indicates inhibition of PARP-1 activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in cell culture.
References
Application Notes and Protocols for Western Blot Analysis of PARylation using a PARP-1 Inhibitor
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in a variety of cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation[1][2]. Upon DNA damage, PARP-1 binds to DNA breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation[1][3][4]. This post-translational modification serves as a scaffold to recruit DNA repair machinery[4]. PARP inhibitors are a class of molecules that block this activity and are of significant interest in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways[5].
These application notes provide a detailed protocol for the analysis of PARylation by Western blot in response to treatment with a generic PARP-1 inhibitor. The protocol outlines the methodology to assess the efficacy of a PARP-1 inhibitor by measuring the levels of PAR and the cleavage of PARP-1, a hallmark of apoptosis[6]. While the specific inhibitor "Parp-1-IN-23" did not yield specific protocols in the literature search, the following guidelines are applicable to the functional characterization of novel PARP-1 inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA damage and the experimental workflow for the Western blot analysis of PARylation.
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A Double-Edged Sword: The Two Faces of PARylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Parp-1-IN-23 in Comet Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parp-1-IN-23, a potent PARP-1 inhibitor, in conjunction with the comet assay to quantify DNA damage in single cells. This document outlines the underlying principles, detailed experimental protocols, data presentation strategies, and troubleshooting tips.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the cellular DNA damage response (DDR), playing a pivotal role in the repair of DNA single-strand breaks (SSBs).[1] Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][3] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1]
This compound acts as an inhibitor of PARP-1's enzymatic activity. By blocking PARP-1, the efficient repair of SSBs is prevented.[1] These unrepaired SSBs can lead to the collapse of replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1] This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[4][5]
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[1][6] The alkaline version of this assay is particularly well-suited for studying the effects of PARP inhibitors as it can detect SSBs, DSBs, and alkali-labile sites.[1][7] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape with a head of intact DNA and a tail of damaged DNA.[8] The intensity and length of the comet tail are directly proportional to the extent of DNA damage.[1]
Signaling Pathway of PARP-1 in DNA Damage Repair and Inhibition by this compound
The following diagram illustrates the role of PARP-1 in the single-strand break repair pathway and the mechanism of action for this compound.
Experimental Workflow for Comet Assay
The diagram below outlines the major steps involved in performing a comet assay to assess DNA damage induced by this compound.
Detailed Experimental Protocol: Alkaline Comet Assay
This protocol is designed to assess the DNA damage induced by this compound in a chosen cell line.
Materials and Reagents:
-
This compound: Prepare stock solutions in anhydrous DMSO.[9]
-
Cell Culture Media: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): Ca++ and Mg++ free.
-
Trypsin-EDTA
-
Low Melting Point Agarose (LMAgarose): 1% in PBS.[10]
-
Normal Melting Point Agarose: 1% in dH2O for pre-coating slides (optional).[10]
-
CometSlides™ or pre-coated microscope slides [6]
-
Lysis Solution (prepare fresh, cool to 4°C): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100.[11]
-
Alkaline Electrophoresis Buffer (prepare fresh, cool to 4°C): 300 mM NaOH, 1 mM EDTA, pH ≥ 13.[11][12]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[11]
-
DNA Staining Solution: e.g., SYBR® Gold diluted 1:20,000 in TE buffer.[10]
-
Positive Control: e.g., Hydrogen Peroxide (H₂O₂) or another DNA-damaging agent.
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 2, 4, 24 hours). Include vehicle-treated (negative control) and positive control groups. It is recommended to keep the final DMSO concentration below 0.3%.[9]
-
-
Preparation of Single-Cell Suspension:
-
After treatment, wash cells with ice-cold PBS.
-
Harvest cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cells (e.g., 300 x g for 4 minutes) and resuspend the pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[7][13] All subsequent steps should be performed under subdued light to prevent additional DNA damage.[11]
-
-
Embedding Cells in Agarose:
-
Melt the 1% LMAgarose and cool it in a 37°C water bath for at least 20 minutes.[7]
-
Combine the cell suspension with the molten LMAgarose at a 1:10 ratio (v/v).[13]
-
Immediately pipette 50-75 µL of the cell/agarose mixture onto a CometSlide™ and spread evenly.[6]
-
Place the slides flat at 4°C in the dark for 10-30 minutes to allow the agarose to solidify.[6][7]
-
-
Cell Lysis:
-
Immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).[10]
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh Alkaline Electrophoresis Buffer until the slides are just covered.[6]
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.[11][12]
-
Perform electrophoresis at 25 V (~1 V/cm) for 20-30 minutes at 4°C.[11][14]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently immerse them in Neutralization Buffer for 5-10 minutes. Repeat 2-3 times.[10]
-
Wash with distilled water.[11]
-
Slides can be dried at this point for storage or stained immediately.
-
Add 50 µL of the diluted SYBR® Gold solution to each slide and incubate for 15-30 minutes in the dark.[10]
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected cells per slide.[12]
-
Use specialized software (e.g., Comet Assay IV, OpenComet) to quantify the extent of DNA damage. Key parameters include:
-
% Tail DNA: The percentage of DNA that has migrated into the tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
-
Data Presentation
Quantitative data from the comet assay should be summarized in a clear and organized manner. Below are example tables for presenting results from a dose-response and a time-course experiment.
Table 1: Dose-Response Effect of this compound on DNA Damage
| Treatment Group | Concentration (µM) | Mean % Tail DNA (± SEM) | Mean Tail Moment (± SEM) |
| Vehicle Control | 0 (0.1% DMSO) | 3.5 ± 0.8 | 0.9 ± 0.2 |
| This compound | 1 | 15.2 ± 2.1 | 4.8 ± 0.7 |
| This compound | 5 | 35.8 ± 4.5 | 12.1 ± 1.9 |
| This compound | 10 | 52.1 ± 6.3 | 20.5 ± 2.8 |
| Positive Control | H₂O₂ (100 µM) | 65.4 ± 5.9 | 28.3 ± 3.1 |
Data are represented as mean ± standard error of the mean (SEM) from three independent experiments.
Table 2: Time-Course of DNA Damage with this compound (10 µM)
| Treatment Time (hours) | Mean % Tail DNA (± SEM) | Mean Tail Moment (± SEM) |
| 0 | 3.2 ± 0.7 | 0.8 ± 0.2 |
| 2 | 28.9 ± 3.4 | 9.7 ± 1.5 |
| 4 | 45.6 ± 5.1 | 18.2 ± 2.5 |
| 8 | 53.8 ± 6.0 | 21.4 ± 2.9 |
| 24 | 40.1 ± 4.8 | 15.9 ± 2.1 |
Data are represented as mean ± standard error of the mean (SEM) from three independent experiments.
Concluding Remarks
The use of this compound in a comet assay provides a robust method for quantifying its biological activity in terms of induced DNA damage. The protocols and guidelines presented here offer a solid foundation for researchers to investigate the effects of this PARP-1 inhibitor. It is important to note that optimal concentrations of this compound and incubation times may vary depending on the cell line and should be determined empirically.
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Neutral Comet Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Alkaline comet assay. [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
Application Notes and Protocols for PARP-1 Inhibitor Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality. This makes PARP-1 an attractive target for cancer therapy.
Parp-1-IN-23 is a selective and orally active inhibitor of PARP-1. Preclinical studies have indicated its potential to inhibit tumor growth in in vivo models. These application notes provide a generalized framework for the administration of selective PARP-1 inhibitors, like this compound, in mouse models of cancer, based on established protocols for similar compounds.
Disclaimer: Detailed in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not extensively available in the public domain. The following protocols and data are based on studies with other well-characterized PARP-1 inhibitors and should be adapted and optimized for specific experimental needs.
Data Presentation: Efficacy of PARP Inhibitors in Mouse Xenograft Models
The following tables summarize representative quantitative data from published studies on the in vivo efficacy of various PARP inhibitors in mouse xenograft models. This data is provided for comparative purposes to guide experimental design.
Table 1: Tumor Growth Inhibition with PARP Inhibitor Monotherapy
| PARP Inhibitor | Mouse Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) | Citation |
| Olaparib | Nude mice with OVCAR8 xenografts | Ovarian Cancer | 50 mg/kg, daily, oral gavage | Not explicitly stated, but significant tumor growth delay shown in figures. | [1] |
| Talazoparib | Nude mice with OVCAR8 xenografts | Ovarian Cancer | 0.33 mg/kg, daily, oral gavage | Not explicitly stated, but significant tumor growth delay shown in figures. | [1] |
| Olaparib | BRCA1-deficient mice | Mammary Tumor | 200 mg/kg in diet, continuous | Significant delay in tumor development. | [2] |
| BSI-401 | Nude mice with luciferase-expressing pancreatic cancer cells | Pancreatic Cancer | 400 mg/kg, 5 days/week for 4 weeks, oral | Significant reduction in tumor burden and prolonged survival. | [3] |
Table 2: Enhanced Efficacy of PARP Inhibitors in Combination Therapy
| PARP Inhibitor | Combination Agent | Mouse Model | Cancer Type | Outcome | Citation |
| Olaparib | Temozolomide (B1682018) | Nude mice with BON-1 xenografts | Neuroendocrine Tumor | Significant tumor shrinkage with combination compared to cytostatic effect of temozolomide alone. | [4] |
| BSI-401 | Oxaliplatin | Nude mice with luciferase-expressing pancreatic cancer cells | Pancreatic Cancer | Potent synergistic antitumor activity and prolonged survival. | [3] |
| Olaparib | Adavosertib (WEE1 inhibitor) | Nude mice with OVCAR8 xenografts | Ovarian Cancer | Effective decrease in intraperitoneal tumor growth with sequential dosing. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration of a PARP-1 Inhibitor in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of an orally active PARP-1 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
This compound or another selective PARP-1 inhibitor
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, 10% DMSO + 30% PEG400 + 60% Phosal 50 PG)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Sterile syringes
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under appropriate conditions to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of the PARP-1 inhibitor in the chosen vehicle at the desired concentration. Sonication or gentle heating may be required to achieve a homogenous suspension.
-
Administer the PARP-1 inhibitor or vehicle to the respective groups via oral gavage. A typical administration volume is 100 µL per 20 g mouse.
-
Dosage will need to be optimized, but a starting point for a novel inhibitor could be in the range of 10-50 mg/kg, administered daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the last dose to assess target engagement.
-
Analyze PAR levels or γH2AX foci (a marker of DNA double-strand breaks) by immunohistochemistry, immunofluorescence, or Western blot.
-
Protocol 2: Preparation of a PARP-1 Inhibitor Formulation for Oral Gavage
Vehicle 1: 0.5% Methylcellulose
-
Weigh the required amount of methylcellulose powder.
-
Heat about one-third of the total required volume of sterile water to 60-70°C.
-
Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.
-
Add the remaining two-thirds of the water as cold water or ice and stir until the solution is clear and homogenous.
-
Store at 4°C.
-
On the day of use, weigh the PARP-1 inhibitor and add it to the required volume of the 0.5% methylcellulose solution.
-
Vortex and/or sonicate until a uniform suspension is achieved.
Vehicle 2: DMSO/PEG400/Phosal 50 PG
-
Prepare a mixture of 10% DMSO, 30% Polyethylene glycol 400, and 60% PHOSAL 50 PG.
-
Weigh the PARP-1 inhibitor and dissolve it in the vehicle mixture.
-
Gentle warming and vortexing may be necessary to achieve complete dissolution.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow Diagram
References
- 1. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
- 4. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative PARP-1 Inhibitor in Mice
As a large language model, I have been unable to find any publicly available scientific literature or data specifically pertaining to a compound designated "Parp-1-IN-23". Therefore, the following application notes and protocols are provided as a representative guide based on established methodologies and data from well-characterized PARP-1 inhibitors (such as niraparib (B1663559), olaparib, and talazoparib) used in murine preclinical studies. Researchers should adapt these protocols based on the specific properties of their novel inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of SSBs, which convert to cytotoxic double-strand breaks (DSBs) during replication. This selective killing of HR-deficient cells is known as synthetic lethality. These notes provide a framework for the in vivo evaluation of a novel PARP-1 inhibitor in mouse models, focusing on dosing, toxicity, and efficacy assessment.
Data Presentation: Dosing and Toxicity
The following tables summarize representative dosing regimens and observed toxicities for various PARP inhibitors in mice, which can serve as a starting point for a novel compound like "this compound".
Table 1: Representative Dosing Regimens for PARP Inhibitors in Mouse Xenograft Models
| PARP Inhibitor | Mouse Model | Tumor Type | Dose | Route | Dosing Schedule | Reference |
| Niraparib | Athymic Nude | Ovarian Cancer (PEO1) | 50 mg/kg | Oral Gavage | Daily | [1] |
| Niraparib | Athymic Nude | TNBC (MDA-MB-436) | 75 mg/kg | Oral Gavage | Daily for 28 days | [2][3] |
| Olaparib | Athymic Nude | Ovarian Cancer (SKOV3) | 50 mg/kg | Intraperitoneal | Daily for 6 weeks | [4] |
| Olaparib | Athymic Nude | TNBC (MDA-MB-436) | 67-75 mg/kg | Oral Gavage | Twice daily for 28 days | [3] |
| Talazoparib | Athymic Nude | Melanoma (M207) | 0.33 mg/kg | Oral Gavage | Daily for 28 days | [5] |
| Talazoparib | SCID | Ewing Sarcoma | 0.1 - 0.25 mg/kg | Oral Gavage | Twice daily for 5 days | [6] |
| Veliparib (B1684213) | SCID Beige | Germ Cell Tumor | 25 mg/kg | Intraperitoneal | Daily | [7] |
Table 2: Summary of Potential Toxicities of PARP Inhibitors in Mice
| Toxicity Type | Observation | PARP Inhibitor(s) | Notes | Reference |
| General | Body weight loss | Niraparib, Olaparib, Talazoparib | A common indicator of toxicity, often leading to dose reduction or holidays. Weight loss >15-20% is typically considered significant. | [2][3][8] |
| Hematological | Thrombocytopenia, Anemia, Neutropenia | Niraparib, Olaparib, Talazoparib | A known class effect of PARP inhibitors, due to their impact on hematopoietic progenitors. | [9][10][11] |
| Gastrointestinal | Nausea, Fatigue | Olaparib | Observed in clinical settings and can be monitored in mice through behavioral changes and food intake. | [12] |
| Tissue-Specific | Increased DNA damage in normal tissues (e.g., large intestine, kidney) | Olaparib | Can be exacerbated when combined with DNA-damaging agents like ionizing radiation. | [13] |
| Combination Therapy | Increased myelosuppression | Veliparib, Olaparib | Enhanced toxicity when combined with cytotoxic chemotherapy. | [12][14] |
| Combination Therapy | Increased skin and esophageal toxicities | Talazoparib | Observed when combined with thoracic irradiation. | [8] |
Experimental Protocols
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a PARP-1 inhibitor as a single agent or in combination with other therapies in a subcutaneous tumor xenograft model.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NSG), 6-8 weeks old.
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer).
-
Matrigel or similar basement membrane matrix.
-
PARP-1 inhibitor (formulated for in vivo administration).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PARP-1 Inhibitor low dose, PARP-1 Inhibitor high dose).[5]
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.[8]
-
Monitor mice daily for clinical signs of toxicity (e.g., changes in behavior, posture, or appearance).
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or if significant toxicity (e.g., >20% body weight loss, ulceration) is observed.[14]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of a PARP-1 inhibitor leading to synthetic lethality.
Experimental Workflow
Caption: Workflow for an in vivo xenograft study of a PARP-1 inhibitor.
References
- 1. jcancer.org [jcancer.org]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olaparib, alone or in combination with ionizing radiation, exacerbates DNA damage in normal tissues, as revealed by a new p21 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Parp-1-IN-23 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro synergistic potential of Parp-1-IN-23, a representative Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor, when combined with standard DNA-damaging chemotherapy agents. The protocols outlined below are designed to be adaptable for various cancer cell lines and chemotherapeutic drugs.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP-1, in particular, is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can subsequently be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][4]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3][5][6] This concept is known as "synthetic lethality" and forms the basis for the clinical use of PARP inhibitors in HR-deficient cancers.[1][2][7]
Combining PARP inhibitors with DNA-damaging chemotherapeutic agents (e.g., platinum compounds, topoisomerase inhibitors) can potentiate the cytotoxic effects of these agents.[8][9][10] Chemotherapy induces DNA lesions, increasing the cell's reliance on PARP-1-mediated repair. Subsequent inhibition of PARP-1 with a compound like this compound can lead to a synergistic increase in cancer cell death, even in tumors without pre-existing HR defects.[9][11] These notes provide detailed protocols to investigate this synergy in an in vitro setting.
Mechanism of Action: Synergistic Cytotoxicity
The combination of a DNA-damaging agent with a PARP-1 inhibitor leverages a dual assault on cancer cell viability. The chemotherapeutic agent induces DNA damage, while this compound prevents its efficient repair. This leads to an accumulation of cytotoxic lesions, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro combination of this compound and a chemotherapeutic agent.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the half-maximal inhibitory concentration (IC50) for each agent and evaluates the synergistic effect of the combination using the Combination Index (CI).
Materials:
-
Selected cancer cell lines (e.g., BRCA-mutant and BRCA-proficient)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin; stock solution in appropriate solvent)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent dose-response, add 100 µL of the diluted drug to the respective wells.
-
For combination treatment, add 50 µL of each diluted drug at a constant ratio (e.g., based on their individual IC50 values).
-
Include vehicle control wells (e.g., DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency after treatment.
-
After 24 hours, treat cells with this compound alone, the chemotherapeutic agent alone, and the combination at predetermined concentrations (e.g., IC50 or sub-IC50 values). Include a vehicle control.
-
Incubate for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol assesses the effect of the combination treatment on cell cycle distribution.
Materials:
-
6-well plates
-
This compound and chemotherapeutic agent
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay (Protocol 2, step 1).
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash with cold PBS and centrifuge.
-
Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison. Below are examples of how to present the data generated from the protocols above.
Table 1: Cytotoxicity of this compound and Chemotherapeutic Agent (Chemo-X)
| Cell Line | Compound | IC50 (µM) ± SD |
| BRCA-mutant | This compound | 0.5 ± 0.08 |
| (e.g., MDA-MB-436) | Chemo-X | 2.5 ± 0.3 |
| Combination | N/A | |
| BRCA-proficient | This compound | 8.2 ± 1.1 |
| (e.g., MDA-MB-231) | Chemo-X | 3.0 ± 0.4 |
| Combination | N/A |
Table 2: Combination Index (CI) Values for this compound and Chemo-X at 50% Fraction Affected (Fa)
| Cell Line | Combination | CI Value | Interpretation |
| BRCA-mutant | This compound + Chemo-X | 0.45 | Synergistic |
| BRCA-proficient | This compound + Chemo-X | 0.78 | Synergistic |
Table 3: Apoptosis Induction by this compound and Chemo-X at 48 hours
| Treatment Group | % Total Apoptotic Cells (Annexin V+) ± SD (BRCA-mutant) | % Total Apoptotic Cells (Annexin V+) ± SD (BRCA-proficient) |
| Vehicle Control | 5.1 ± 0.8 | 4.5 ± 0.6 |
| This compound (0.5µM) | 15.2 ± 1.5 | 8.9 ± 1.1 |
| Chemo-X (2.5µM) | 20.5 ± 2.1 | 18.3 ± 1.9 |
| Combination | 55.8 ± 4.3 | 42.1 ± 3.8 |
Table 4: Cell Cycle Distribution after 24-hour Treatment
| Treatment Group | % G0/G1 | % S | % G2/M |
| BRCA-mutant | |||
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| This compound | 53.8 | 31.5 | 14.7 |
| Chemo-X | 40.1 | 25.5 | 34.4 |
| Combination | 25.3 | 15.2 | 59.5 |
| BRCA-proficient | |||
| Vehicle Control | 60.1 | 28.5 | 11.4 |
| This compound | 58.9 | 29.1 | 12.0 |
| Chemo-X | 45.5 | 24.3 | 30.2 |
| Combination | 35.8 | 18.9 | 45.3 |
References
- 1. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Synergetic Effects of PARP Inhibitor AZD2281 and Cisplatin in Oral Squamous Cell Carcinoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 11. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Parp-1-IN-23 in Homologous Recombination Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. Deficiency in this pathway (Homologous Recombination Deficiency, or HRD) is a hallmark of various cancers, rendering them susceptible to synthetic lethality-based therapeutic strategies. Poly(ADP-ribose) polymerase (PARP) inhibitors exploit this vulnerability. PARP-1, a key enzyme in the single-strand break repair (SSBR) pathway, plays a crucial role in the cellular response to DNA damage. Inhibition of PARP-1 in HRD cells leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic DSBs during replication. In the absence of a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death.
Parp-1-IN-23 (also known as Compound I16) is a potent and selective, orally bioavailable inhibitor of PARP-1 with an IC50 of 12.38 nM[1]. Its high selectivity for PARP-1 makes it a valuable research tool to investigate the specific roles of this enzyme in DNA repair and to study the mechanisms of synthetic lethality in HRD-positive cancers. These application notes provide a comprehensive guide for utilizing this compound to study homologous recombination deficiency in cancer cell lines.
Mechanism of Action: Synthetic Lethality
The therapeutic strategy of using PARP inhibitors in HRD cancers is a prime example of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.
In a healthy cell, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 is a key player. If these breaks are not repaired and are encountered by the replication machinery, they can lead to the collapse of the replication fork and the formation of more toxic double-strand breaks. These DSBs are then efficiently repaired by the high-fidelity homologous recombination (HR) pathway.
In cancer cells with a deficiency in the HR pathway (e.g., due to mutations in BRCA1, BRCA2, or other HR-related genes), the cell becomes heavily reliant on the PARP-1-mediated BER pathway for DNA repair and survival. When these HRD cells are treated with a PARP-1 inhibitor like this compound, the BER pathway is compromised. This leads to an accumulation of unrepaired single-strand breaks, which are subsequently converted to DSBs during DNA replication. Because the HR pathway is already deficient, the cell is unable to repair these DSBs, leading to catastrophic genomic instability and apoptosis.
Data Presentation
The following tables summarize expected quantitative data when using a selective PARP-1 inhibitor like this compound.
Table 1: In Vitro Efficacy of this compound in HR-Proficient and HR-Deficient Cell Lines
| Cell Line | HR Status | BRCA1/2 Status | This compound IC50 (nM) |
| MDA-MB-436 | Deficient | BRCA1 mutant | Expected: < 50 |
| CAPAN-1 | Deficient | BRCA2 mutant | Expected: < 50 |
| MCF-7 | Proficient | BRCA1/2 wild-type | Expected: > 1000 |
| U2OS | Proficient | BRCA1/2 wild-type | Expected: > 1000 |
Table 2: Selectivity Profile of this compound Against PARP Family Enzymes
| Enzyme | IC50 (nM) |
| PARP-1 | 12.38[1] |
| PARP-2 | Expected: > 500 |
| TNKS1 | Expected: > 1000 |
| TNKS2 | Expected: > 1000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on HR-proficient and HR-deficient cell lines.
Materials:
-
HR-proficient and HR-deficient cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value.
-
Immunofluorescence for RAD51 Foci Formation
This assay visualizes and quantifies the formation of RAD51 foci, a key biomarker for active homologous recombination. Inhibition of PARP-1 is expected to reduce RAD51 foci formation in HR-proficient cells under conditions of DNA damage.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or Olaparib)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBST)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound for 2 hours.
-
Induce DNA damage with a DNA damaging agent for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.
-
PARP-1 Activity Assay (In Vitro)
This protocol measures the enzymatic activity of PARP-1 in the presence of this compound to confirm its inhibitory effect.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
PARP assay buffer
-
β-NAD+
-
This compound
-
Developer reagent (specific to the kit used, e.g., for fluorescence or colorimetric readout)
-
96-well plate (black or clear, depending on the assay)
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Prepare Reagents:
-
Dilute recombinant PARP-1, activated DNA, and β-NAD+ in PARP assay buffer to the desired working concentrations.
-
Prepare serial dilutions of this compound.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add PARP assay buffer, activated DNA, and the this compound dilution (or vehicle control).
-
Add the diluted PARP-1 enzyme to each well to initiate the reaction.
-
Add β-NAD+ to start the PARylation reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Development and Detection:
-
Add the developer reagent to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of PARP-1 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
Signaling Pathways
Conclusion
This compound is a potent and selective tool for investigating the role of PARP-1 in DNA repair and for exploring the concept of synthetic lethality in HRD cancers. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy and mechanism of action of this compound in relevant cellular models. By utilizing these methods, researchers can further elucidate the intricate interplay between PARP-1 inhibition and homologous recombination deficiency, paving the way for the development of more effective and targeted cancer therapies.
References
Investigating the Role of PARP-1 in Inflammation Using PARP-1 Inhibitors
Application Notes and Protocols
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and genomic stability.[1][2] Emerging evidence has highlighted its multifaceted involvement in regulating inflammatory processes.[3][4] PARP-1 activation is implicated in the pathogenesis of various inflammatory diseases, making it a compelling therapeutic target.[5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the role of PARP-1 in inflammation using potent and selective PARP-1 inhibitors. For the purpose of these notes, we will focus on well-characterized inhibitors such as Olaparib (B1684210) and PJ-34 as representative examples, given the lack of specific information on "Parp-1-IN-23".
PARP-1 contributes to inflammation through several mechanisms, primarily by acting as a coactivator for key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 6 (STAT6).[2][3] This coactivation leads to the increased expression of a wide array of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7] Furthermore, PARP-1 is involved in the activation of the NLRP3 inflammasome, a key component of the innate immune response.[8][9]
These application notes will guide users through the experimental investigation of PARP-1's role in key inflammatory signaling pathways.
Key Signaling Pathways Involving PARP-1 in Inflammation
PARP-1 and NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory response. PARP-1 promotes NF-κB activation through multiple mechanisms. It can directly bind to NF-κB subunits p50 and p65, facilitating their nuclear translocation and binding to the promoters of pro-inflammatory genes.[2][4] Additionally, PARP-1 can PARylate (add poly(ADP-ribose) chains to) histones, leading to chromatin relaxation and enhanced access of NF-κB to its target gene promoters.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Poly-(ADP-ribose) polymerases inhibition by olaparib attenuates activities of the NLRP3 inflammasome and of NF-κB in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: An Innovative Approach to the Treatment of Inflammation and Metabolic Disorders in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-1 inhibition attenuates the inflammatory response in the cartilage of a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB signaling mediates acquired resistance after PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of PARP-1 Inhibitors in Neurodegenerative Disease Models: A General Overview
Note: As of December 2025, "Parp-1-IN-23" is not a widely documented Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor in publicly available scientific literature concerning neurodegenerative disease models. Therefore, this document provides a detailed application note and generalized protocols based on the established use of other well-characterized PARP-1 inhibitors in this research area. The principles, experimental designs, and data presented are representative of the field and can serve as a guide for investigating novel inhibitors like this compound.
Introduction
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair and genomic stability.[1][2] However, its overactivation in response to excessive DNA damage, oxidative stress, and neuroinflammation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[3][4][5] Excessive PARP-1 activation leads to the depletion of cellular NAD+ and ATP, ultimately causing energy failure and a form of programmed cell death known as parthanatos.[6][7] Consequently, the inhibition of PARP-1 has emerged as a promising therapeutic strategy to mitigate neuronal loss and disease progression.[3][8]
This document outlines the application of PARP-1 inhibitors in preclinical neurodegenerative disease models, providing researchers, scientists, and drug development professionals with a summary of their mechanism of action, quantitative data from representative studies, and detailed experimental protocols.
Mechanism of Action in Neurodegeneration
In the context of neurodegenerative diseases, PARP-1 inhibitors exert their neuroprotective effects through several key mechanisms:
-
Prevention of NAD+/ATP Depletion: By blocking the catalytic activity of PARP-1, inhibitors prevent the excessive consumption of NAD+, thereby preserving cellular energy stores and preventing metabolic collapse in neurons.[6]
-
Reduction of Neuroinflammation: PARP-1 activation is implicated in the inflammatory cascade within the central nervous system. Inhibition of PARP-1 can diminish the activation of microglia and reduce the production of pro-inflammatory cytokines.[7]
-
Inhibition of Parthanatos: By blocking the synthesis of poly(ADP-ribose) (PAR) polymers, PARP-1 inhibitors prevent the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a critical step in the parthanatos cell death pathway.[8]
-
Modulation of Pathological Protein Aggregates: Emerging evidence suggests that PARP-1 activity can influence the aggregation and toxicity of disease-specific proteins such as α-synuclein in PD.[4]
Data Presentation: Efficacy of PARP-1 Inhibitors in Neurodegenerative Disease Models
The following tables summarize quantitative data from studies using various PARP-1 inhibitors in models of Alzheimer's, Parkinson's, and Huntington's disease. This data provides a benchmark for evaluating the potential efficacy of novel inhibitors.
Table 1: Effects of PARP-1 Inhibitors in Alzheimer's Disease Models
| PARP-1 Inhibitor | Model System | Key Findings | Quantitative Data | Reference |
| MC2050 | SH-SY5Y cells treated with Aβ₂₅₋₃₅ | Prevented Aβ-induced PARP-1 activation. | Prevented an ~60% increase in PARP-1 activity. | [9] |
| MC2050 | 7PA2 cells (overproducing Aβ₁₋₄₂) | Reduced elevated PARP-1 activity. | Reduced a ~40% increase in PARP-1 activity. | [9] |
| Olaparib, MC2050 | Drosophila model of AD (expressing Aβ₄₂) | Improved lifespan and locomotor activity. | Statistically significant improvement in climbing ability. | [3][10] |
| Genetic Inactivation | Drosophila model of AD (expressing Aβ₄₂) | Rescued locomotor defects. | Significant recovery of locomotor activity. | [3][11] |
Table 2: Effects of PARP-1 Inhibitors in Parkinson's Disease Models
| PARP-1 Inhibitor | Model System | Key Findings | Quantitative Data | Reference |
| PARP-1 Deletion | α-synuclein PFF-treated mouse model | Blocked neuronal cell death. | Not specified | [12] |
| PARP Inhibitor Pre-treatment | α-synuclein PFF-treated primary neurons | Blocked neuronal cell death. | Not specified | [12] |
| PARP-1 Inhibition | α-synucleinA53T overexpressing cells | Increased α-synuclein degradation. | Not specified | [12] |
Table 3: Effects of PARP-1 Inhibitors in Huntington's Disease Models
| PARP-1 Inhibitor | Model System | Key Findings | Quantitative Data | Reference |
| INO-1001 | R6/2 mutant mice | Increased survival and improved neurological function. | Statistically significant increase in lifespan. | [1][2] |
| INO-1001 | R6/2 mutant mice | Reduced striatal atrophy and microglial reaction. | Not specified | [1][2] |
| INO-1001 | R6/2 mutant mice | Increased activated CREB and BDNF in striatal neurons. | Not specified | [1] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of a novel PARP-1 inhibitor, such as this compound, in neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Cell Model
Objective: To determine the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Model System: Human neuroblastoma cell line SH-SY5Y treated with aggregated Aβ₂₅₋₃₅ peptide.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Aβ₂₅₋₃₅ peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Aβ Preparation: Prepare a stock solution of Aβ₂₅₋₃₅ in sterile water and incubate at 37°C for 72 hours to induce aggregation.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.
-
Add aggregated Aβ₂₅₋₃₅ to the wells to a final concentration of 10 µM.
-
Include control wells: untreated cells, cells treated with Aβ₂₅₋₃₅ alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: PARP-1 Activity Assay in Cell Lysates
Objective: To measure the inhibitory effect of this compound on PARP-1 enzymatic activity.
Model System: Cell lysates from a relevant neurodegenerative disease model (e.g., SH-SY5Y cells treated with an neurotoxin).
Materials:
-
Treated and untreated cell lysates
-
PARP-1 Assay Kit (e.g., from Trevigen)
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Cell Lysis: Prepare cell lysates according to the manufacturer's protocol of the PARP-1 assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
PARP-1 Assay:
-
Add equal amounts of protein from each lysate to the wells of the PARP-1 assay plate.
-
Add different concentrations of this compound to the designated wells.
-
Follow the kit manufacturer's instructions for the addition of biotinylated NAD+ and other reagents.
-
-
Incubation: Incubate the plate as per the kit's protocol to allow for the PARP-1 reaction.
-
Detection: Add streptavidin-HRP and the chemiluminescent substrate.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition relative to the untreated control.
Protocol 3: In Vivo Efficacy Study in a Huntington's Disease Mouse Model
Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of Huntington's Disease.
Model System: R6/2 transgenic mice.
Materials:
-
R6/2 mice and wild-type littermates
-
This compound
-
Vehicle control (e.g., saline with 5% DMSO)
-
Rotarod apparatus
-
Equipment for histological and immunohistochemical analysis
Procedure:
-
Animal Dosing:
-
Begin daily administration of this compound (e.g., via intraperitoneal injection) to R6/2 mice starting at 4 weeks of age.
-
Administer vehicle to a control group of R6/2 mice.
-
-
Behavioral Testing:
-
Perform weekly behavioral tests, such as the rotarod test, to assess motor coordination and balance.
-
Record the latency to fall for each mouse.
-
-
Survival Monitoring: Monitor the lifespan of the mice in each group.
-
Tissue Collection: At a predetermined endpoint (e.g., 12 weeks of age), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Histological Analysis:
-
Collect the brains and process them for histological analysis.
-
Perform Nissl staining to assess striatal atrophy and neuronal morphology.
-
-
Immunohistochemistry:
-
Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia) and neuronal health (e.g., DARPP-32 for medium spiny neurons).
-
Quantify the staining intensity and cell counts.
-
-
Data Analysis: Compare the behavioral, survival, and histological outcomes between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway Diagram
Caption: PARP-1 signaling in neurodegeneration and the point of intervention for inhibitors.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of a novel PARP-1 inhibitor.
References
- 1. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The role of PARP1 in neurodegenerative diseases and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
- 9. PARP-1 Modulates Amyloid Beta Peptide-Induced Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARkinson’s: from cellular mechanisms to potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PARP-1-IN-23 Cytotoxicity Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing lower-than-expected cytotoxicity with PARP-1-IN-23 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound not showing the expected cytotoxicity in my cell line?
This is a common observation, and the answer often lies in the interplay between the inhibitor's mechanism of action and the genetic makeup of the cell line being used. Here are the primary factors to consider:
-
Mechanism of Action: Catalytic Inhibition vs. PARP Trapping: The cytotoxicity of PARP inhibitors is driven by two main mechanisms:
-
Catalytic Inhibition: The inhibitor blocks the enzymatic activity of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This hinders the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).
-
PARP Trapping: Some PARP inhibitors not only block catalytic activity but also "trap" the PARP-1 protein on the DNA at the site of damage.[1] These trapped PARP-1-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs).[2] The potency of PARP trapping varies between different inhibitors and is a major driver of their cytotoxic effects.[1][3] Troubleshooting Consideration: this compound may be a potent catalytic inhibitor but a weak or non-trapper. If the primary goal is to induce cell death, a "trapping" PARP inhibitor might be more effective.
-
-
Cell Line-Specific Factors: The Concept of Synthetic Lethality: The most significant factor determining sensitivity to PARP inhibitors is the cell line's ability to repair DSBs through Homologous Recombination (HR).
-
In cells with a functional HR pathway, DSBs that form due to PARP-1 inhibition can be efficiently repaired, leading to cell survival.
-
In cells with a deficient HR pathway (e.g., those with mutations in BRCA1 or BRCA2 genes), DSBs cannot be properly repaired, leading to genomic instability and cell death.[4][5] This concept is known as "synthetic lethality." Troubleshooting Consideration: If your cell line is proficient in homologous recombination, it is expected to be resistant to this compound when used as a single agent. Significant cytotoxicity is typically observed in HR-deficient cell lines.[1][6]
-
-
Confirmation of Target Engagement: Before concluding that this compound is not cytotoxic, it's crucial to confirm that it is entering the cells and inhibiting its target, PARP-1. This can be assessed by measuring the levels of PARylation in cells after treatment with a DNA-damaging agent.
Q2: How can I determine if my cell line is sensitive to this compound?
The primary determinant of sensitivity is the status of the homologous recombination repair pathway.
-
Known HR-deficient cell lines: Cancer cell lines with known mutations in BRCA1, BRCA2, ATM, or other HR-related genes are more likely to be sensitive.[2][6]
-
HR proficiency: If the HR status of your cell line is unknown, you can investigate this by assessing the formation of RAD51 foci upon DNA damage.
Q3: What are the critical experimental controls I should be using?
Proper controls are essential for interpreting your results accurately.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (for assay): A known cytotoxic compound to ensure the assay is performing correctly.
-
Positive Control (for PARP inhibition effect): An HR-deficient cell line, if available, to serve as a positive control for PARP inhibitor sensitivity.
-
Untreated Control: Cells that have not been treated with any compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a comparison with other PARP inhibitors where data is available.
| Compound/Parameter | Value/Range | Reference/Note |
| This compound (Compound I16) | ||
| IC50 (PARP-1 enzymatic assay) | 12.38 nM | [7] |
| General PARP Inhibitors | ||
| Typical Cytotoxic IC50 (HR-deficient cells) | Low nM to low µM | [1] |
| Typical Cytotoxic IC50 (HR-proficient cells) | High µM or no significant effect | [1] |
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Assay using MTT
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Target Engagement - Western Blot for PARylation
This protocol is to confirm that this compound is inhibiting the catalytic activity of PARP-1 in your cells.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide - H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against PAR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: A decrease in the PAR signal in the this compound treated samples (compared to the DNA damage-only control) indicates successful inhibition of PARP-1 catalytic activity.
Visualizations
Signaling Pathway
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow
Caption: General experimental workflow for a cytotoxicity assay with this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting the lack of cytotoxicity with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced cytotoxicity of PARP inhibition in mantle cell lymphoma harbouring mutations in both ATM and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
Optimizing Parp-1-IN-23 treatment duration for apoptosis induction
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Parp-1-IN-23 for apoptosis induction. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing apoptosis?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[1][2] By inhibiting PARP-1, SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][3] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., cells with BRCA1/2 mutations), these breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[4][5] This selective killing of HR-deficient cells is known as synthetic lethality.[2][4]
Q2: How do I determine the optimal treatment duration of this compound to induce apoptosis in my cell line?
A2: The optimal treatment duration for this compound is cell-line dependent and should be determined empirically. A time-course experiment is recommended. You should treat your cells with a fixed, optimal concentration of this compound and assess apoptosis at various time points (e.g., 24, 48, 72 hours). The ideal duration will be the one that yields a significant level of apoptosis with minimal off-target effects or secondary necrosis. The rate of apoptosis induction can increase with treatment time.[6]
Q3: What are the key stages of apoptosis, and which assays are suitable for their detection after this compound treatment?
A3: Apoptosis is a multi-stage process, and selecting the right assay for each stage is critical for accurate assessment.[7]
-
Early-Stage Apoptosis: Characterized by the externalization of phosphatidylserine (B164497) (PS) on the outer plasma membrane and loss of mitochondrial membrane potential.[7][8]
-
Mid-Stage Apoptosis: Involves the activation of effector caspases (e.g., caspase-3, -6, -7) and cleavage of cellular substrates like PARP.[6][7]
-
Late-Stage Apoptosis: Marked by DNA fragmentation and the formation of apoptotic bodies.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low apoptosis observed after treatment | Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit PARP-1. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inappropriate treatment duration: The incubation time may be too short for apoptosis to be initiated and detected. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line is resistant to PARP inhibitors: The cells may have a proficient homologous recombination (HR) pathway. | Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-mutant cell line). Consider combination therapies to induce HR deficiency.[11] | |
| Degradation of this compound: The compound may be unstable in your cell culture medium. | Prepare fresh stock solutions and minimize light exposure.[12] Consider performing a stability check of the compound under your experimental conditions.[12] | |
| High background apoptosis in control group | Cell culture stress: High cell density, nutrient depletion, or contamination can induce apoptosis. | Ensure optimal cell culture conditions, including cell density and media changes. Regularly test for mycoplasma contamination. |
| Toxicity of the vehicle (e.g., DMSO): The concentration of the vehicle may be too high. | Keep the final concentration of the vehicle consistent across all samples and as low as possible (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses can change with increasing passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent dosing: Inaccurate pipetting or mixing can lead to variability. | Use calibrated pipettes and ensure thorough mixing at each dilution step.[12] | |
| Variable compound stability: Different lots of media or serum could affect the stability of this compound. | Standardize all media components and consider running a stability check with new batches.[12] | |
| Unexpected cellular phenotype or toxicity | Off-target effects: this compound may be inhibiting other proteins, such as kinases, at the concentration used.[13] | Perform a dose-response analysis to ensure you are using the lowest effective concentration.[13] If possible, use a structurally different PARP-1 inhibitor as a control to see if the phenotype persists. |
Experimental Protocols
Protocol 1: Determining Optimal Dose and Duration for Apoptosis Induction
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range for potent PARP inhibitors is 1 nM to 10 µM.
-
Treat cells with the different concentrations for a fixed duration (e.g., 48 hours).
-
Include a vehicle-only control.
-
-
Time-Course:
-
Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment).
-
Incubate for different durations (e.g., 24, 48, 72 hours).
-
-
Apoptosis Assessment:
Protocol 2: Western Blot for Cleaved PARP-1
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Visualizations
Caption: PARP-1 inhibition by this compound leads to apoptosis in HR-deficient cells.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for low apoptosis induction.
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Parp-1-IN-23 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Parp-1-IN-23 in cell culture media. This guide is intended for researchers, scientists, and drug development professionals to ensure the effective and reproducible use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a crucial enzyme involved in the cellular response to DNA damage.[1][2] It recognizes DNA single-strand breaks and facilitates their repair.[1][2] By inhibiting the catalytic activity of PARP-1, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1][3][4]
Q2: What are the key factors that can influence the stability of this compound in cell culture media?
A2: The stability of small molecules like this compound in complex aqueous solutions such as cell culture media can be affected by several factors:
-
pH: Standard cell culture media are typically buffered to a physiological pH of ~7.4. Significant deviations from this pH can lead to chemical degradation of the compound.[1]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation compared to storage temperatures (e.g., -20°C or -80°C).[1]
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain various enzymes, such as esterases and proteases, that could potentially metabolize or degrade this compound. Conversely, binding to serum proteins like albumin may sometimes protect a compound from degradation.[1]
-
Light Exposure: Some chemical compounds are sensitive to light and can degrade upon exposure. It is advisable to minimize the exposure of this compound solutions to light.[1]
-
Adsorption: Small molecules can adsorb to the surfaces of plastic labware, such as flasks, plates, and pipette tips. This can reduce the effective concentration of the compound in the media.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[5] To prepare the stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO. Gentle warming to 37°C or sonication can aid in dissolution.[5][6] For long-term storage, it is best to store the stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] For short-term storage, -20°C is acceptable for up to a month.[5][6]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: It is crucial to keep the final concentration of DMSO in your cell culture experiments low to prevent solvent-induced toxicity and off-target effects. The recommended final concentration of DMSO should be below 0.5%, with 0.1% being ideal for most cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Compound degradation in cell culture media. | Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound spends in the incubator before and during the experiment. Consider performing a time-course experiment to assess the stability of the compound under your specific experimental conditions. |
| Inaccurate stock concentration due to improper dissolution or storage. | Ensure the compound is fully dissolved in the stock solution. Use anhydrous DMSO and store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5] | |
| Precipitation observed after diluting the stock solution in cell culture media. | The aqueous solubility of the compound is exceeded. | When diluting the DMSO stock solution into the aqueous cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[5] This helps to avoid localized high concentrations that can lead to precipitation. |
| High variability between replicate wells or experiments. | Inconsistent dosing or uneven distribution of the compound in the culture plates. | Ensure accurate and consistent pipetting when preparing serial dilutions and adding the compound to the wells. After adding the compound, gently swirl the plate to ensure it is evenly distributed in the media. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion plasticware. Pre-wetting pipette tips with the solution before dispensing can also minimize loss due to adsorption. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Media Samples: In sterile microcentrifuge tubes or a 96-well plate, add your complete cell culture medium.
-
Spike the Media: Add the this compound stock solution to the media to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is at a non-toxic level (e.g., 0.1%).
-
Time Points: Prepare samples for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubation: Place the samples in a cell culture incubator at 37°C with 5% CO2.
-
Sample Collection: At each designated time point, remove an aliquot of the media.
-
Storage of Collected Samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the half-life (t½) of the compound in your cell culture medium.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified PARP-1 signaling pathway and the mechanism of action of this compound.
References
Parp-1-IN-23 Target Engagement: Technical Support Center
Welcome to the technical support center for confirming the cellular target engagement of Parp-1-IN-23. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in validating the interaction of this novel inhibitor with its intended target, PARP-1.
Understanding PARP-1 and the Importance of Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1][2] Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][3][4][5] Inhibiting PARP-1 is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3][5]
Confirming that a compound like this compound physically binds to and/or inhibits PARP-1 within a cell is a crucial step in its development. This process, known as target engagement, validates the compound's mechanism of action and provides confidence in downstream biological results.
Caption: PARP-1 signaling in response to DNA damage and inhibition.
FAQs: Confirming Target Engagement for this compound
Q1: What is the first step to confirm this compound engages with PARP-1 in cells?
The most direct method is the Cellular Thermal Shift Assay (CETSA), which measures the physical binding of the compound to the target protein.[6][7][8] Alternatively, you can measure the downstream enzymatic activity of PARP-1 using Western Blotting to detect levels of poly(ADP-ribose) (PAR).[1]
Q2: How do I measure the functional consequence of this compound binding?
A functional confirmation involves assessing the inhibition of PARP-1's enzymatic activity. This is typically done by inducing DNA damage (e.g., with H₂O₂) and then measuring the amount of PAR produced via Western Blot or Immunofluorescence.[1][9][10] An effective inhibitor like this compound should significantly reduce the PAR signal compared to a vehicle-treated control.[1]
Q3: Can target engagement be confirmed by observing apoptosis?
Yes, indirectly. PARP inhibitors can induce apoptosis, particularly in cancer cells with deficient DNA repair pathways.[2][11] A hallmark of apoptosis is the cleavage of PARP-1 (from ~116 kDa to an ~89 kDa fragment) by caspases.[2][11] Detecting this cleavage fragment by Western blot after treatment with this compound provides strong evidence of a downstream biological effect consistent with PARP inhibition.
Q4: What are the recommended control experiments?
-
Vehicle Control: Cells treated with the solvent used for this compound (e.g., DMSO) to establish a baseline.
-
Positive Control (Inhibitor): A well-characterized PARP inhibitor (e.g., Olaparib, Rucaparib) to serve as a benchmark for efficacy.[1][6]
-
Positive Control (Damage): Cells treated with a DNA damaging agent (e.g., H₂O₂, etoposide) to ensure the PARP-1 pathway is activated.[2][10]
-
Negative Control (Cell Line): If available, a PARP-1 knockout cell line can be used to confirm antibody specificity.
Experimental Guides for Target Engagement
Below are detailed protocols for the most common methods to confirm this compound target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8][12] When a compound like this compound binds to PARP-1, the protein becomes more resistant to heat-induced denaturation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80-90% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1 hour.
-
-
Heating Step:
-
Harvest cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection:
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Analyze the amount of soluble PARP-1 at each temperature point using Western Blot.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature for the this compound-treated cells indicates target engagement.[6]
-
Comparative Data for Known PARP Inhibitors:
| Compound | PARP-1 Thermal Stabilization | Reference |
| Olaparib | ~2°C | [6] |
| Rucaparib | ~2°C | [6] |
| Niraparib | Data not specified, but stabilization observed | [13] |
This table provides benchmark data. A successful experiment with this compound should show a similar thermal stabilization shift.
Method 2: Western Blot for PARP Activity (PARylation)
This method indirectly confirms target engagement by measuring the inhibition of PARP-1's enzymatic function. An effective inhibitor will reduce the synthesis of PAR, which can be visualized as a high molecular weight smear on a Western blot.[1][10]
Caption: Experimental workflow for Western blot analysis of PARylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells to be 70-80% confluent on the day of the experiment.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Induce DNA Damage:
-
Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to stimulate PARP-1 activity.
-
-
Protein Extraction:
-
Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against PAR. A loading control antibody (e.g., β-actin, GAPDH) must also be used.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.[11]
-
Expected Results Summary:
| Condition | Expected PAR Signal (High MW Smear) | Interpretation |
| Untreated Control | Low / Basal | Normal cellular state. |
| Vehicle + DNA Damage | Strong / Intense | PARP-1 is active. |
| This compound (No Damage) | Low / Basal | Inhibitor does not cause PARylation. |
| This compound + DNA Damage | Reduced / Absent | This compound is inhibiting PARP-1 enzymatic activity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PAR signal in positive control (Vehicle + DNA Damage) | 1. DNA damage treatment was ineffective. 2. Cells have low PARP-1 expression. 3. Anti-PAR antibody is not working. | 1. Optimize concentration and duration of the damaging agent. 2. Confirm PARP-1 expression in your cell line via Western blot. 3. Test the antibody on a positive control lysate known to have high PAR levels. |
| High PAR signal even with this compound treatment | 1. Concentration of this compound is too low. 2. Pre-incubation time is too short. 3. The compound is not cell-permeable or is unstable. | 1. Perform a dose-response experiment with a wider concentration range. 2. Increase the pre-incubation time (e.g., up to 4 hours). 3. Verify compound stability and consider alternative delivery methods if permeability is an issue. |
| Inconsistent results in CETSA experiment | 1. Inefficient or inconsistent heating. 2. Incomplete cell lysis. 3. Variation in protein loading for Western blot. | 1. Use a PCR machine with a thermal gradient for precise temperature control. 2. Ensure complete lysis by visual inspection and optimize freeze-thaw cycles. 3. Perform a meticulous protein quantification and load equal amounts for all samples. |
| No shift in CETSA melting curve with inhibitor | 1. The compound does not bind PARP-1 in the cellular environment. 2. The inhibitor concentration is too low to saturate the target. 3. The binding interaction does not sufficiently stabilize the protein against thermal denaturation. | 1. This could be a valid negative result. 2. Increase the concentration of this compound significantly (e.g., 10-50 µM). 3. Confirm target engagement using an orthogonal method, such as the PARylation Western blot. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting Parp-1-IN-23 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parp-1-IN-23. The information is presented in a question-and-answer format to directly address common challenges, particularly insolubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) with an IC50 of 12.38 nM.[1][2] PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[1][3] this compound inhibits this process, leading to an accumulation of unrepaired SSBs. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unresolved SSBs lead to double-strand breaks (DSBs) during replication, ultimately resulting in cell death.[2] This is a concept known as synthetic lethality.
Q2: What are the general storage recommendations for this compound?
A2: As a solid, this compound is typically stable at room temperature for short periods, such as during shipping.[1] For long-term storage, it is recommended to store the powder at -20°C.[1] Stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1]
Q3: In which solvents is this compound soluble?
A3: Specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its chemical structure as a benzofuran[3,2-d]pyrimidine-4(3H)-one derivative and general knowledge of similar small molecules, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of PARP inhibitors.[4]
Troubleshooting Insolubility
Issue: I am having difficulty dissolving this compound for my in vitro/in vivo experiments.
Solution:
Insolubility is a common issue with many small molecule inhibitors. The following is a step-by-step guide to address this problem.
Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
The first step is to create a high-concentration stock solution in a suitable organic solvent.
-
Recommended Primary Solvent: Anhydrous (or low water content) Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of small molecules, including PARP inhibitors.
-
Alternative Solvents: If DMSO is not compatible with your experimental system, other options include Dimethylformamide (DMF), ethanol, or methanol. However, the solubility of this compound in these solvents may be lower than in DMSO.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
The molecular weight of this compound is 516.36 g/mol .
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, you can use the following techniques:
-
Gentle Warming: Warm the solution to 37°C for a short period.
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes.
-
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Step 2: Preparing Working Dilutions in Aqueous Buffers
Precipitation often occurs when diluting a DMSO stock solution into an aqueous buffer. The following protocol is designed to minimize this issue.
Experimental Protocol: Preparation of Working Dilutions
-
Prepare Intermediate Dilutions (Optional but Recommended): If you need to make a large dilution, it is best to first prepare an intermediate dilution of your stock solution in DMSO.
-
Add DMSO Stock to Aqueous Buffer: Critically, always add the DMSO stock solution to the aqueous buffer , not the other way around. This ensures that the compound is rapidly dispersed in the larger volume of the aqueous solution.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental conditions, including your vehicle control.
Step 3: Advanced Troubleshooting Strategies
If insolubility persists, consider the following advanced strategies.
| Strategy | Description | Experimental Protocol |
| Co-solvents | Using a mixture of solvents can sometimes improve solubility. | Prepare stock solutions in various mixtures, such as DMSO/ethanol or DMSO/PEG400. Test the solubility and the compatibility of the mixture with your assay. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the aqueous buffer can enhance solubility. | Determine the pKa of this compound if possible. Prepare a series of buffers with different pH values and test for solubility. Note that the optimal pH for solubility may not be compatible with your biological assay. |
| Use of Excipients | Excipients such as surfactants (e.g., Tween-80) or cyclodextrins can be used to improve solubility, particularly for in vivo formulations. | Prepare stock solutions of various excipients (e.g., 10% w/v Tween-80, 20% w/v HP-β-cyclodextrin). Add small amounts of this compound to these solutions and assess for dissolution. It is crucial to run controls to ensure the excipient does not interfere with your assay. |
Visualizing the PARP-1 Signaling Pathway and Troubleshooting Workflow
To further aid in understanding the mechanism of action and the troubleshooting process, the following diagrams have been generated.
Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition by this compound.
Caption: A logical workflow for troubleshooting the insolubility of this compound.
References
Technical Support Center: Overcoming Resistance to PARP-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to PARP-1 inhibitors, such as Parp-1-IN-23, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to PARP-1 inhibitors?
A1: Resistance to PARP-1 inhibitors is a significant challenge and can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common resistance mechanisms. It can occur through secondary "reversion" mutations in BRCA1/2 genes that restore their function, or through the loss of proteins that suppress HR, such as p53-binding protein 1 (53BP1).[1][2][3]
-
Changes in PARP1 Protein: Mutations in the PARP1 gene can lead to reduced inhibitor trapping, a key mechanism of action for many PARP inhibitors.[4] Additionally, decreased expression of PARP1 can also contribute to resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), can actively transport the PARP-1 inhibitor out of the cancer cell, reducing its intracellular concentration and efficacy.[1][5]
-
Replication Fork Protection: Cancer cells can develop mechanisms to stabilize and protect stalled replication forks from degradation, even in the absence of functional BRCA proteins.[2][4] This allows them to tolerate the DNA damage induced by PARP-1 inhibitors.
-
Suppression of Non-Homologous End Joining (NHEJ): While counterintuitive, suppression of the error-prone NHEJ pathway can sometimes promote survival in PARP inhibitor-treated cells by favoring alternative, less toxic repair pathways.[2][3]
-
Alterations in Other DNA Damage Response (DDR) Pathways: Changes in the expression or activity of other DDR proteins, such as those in the Fanconi anemia pathway or other components of the HR pathway, can compensate for the effects of PARP-1 inhibition.
-
Signaling Pathway Alterations: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT or RAS/RAF/MEK/ERK pathways, has been linked to PARP inhibitor resistance.[6][7]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the first troubleshooting steps?
A2: When observing acquired resistance, a systematic approach is crucial. Here are the initial steps:
-
Confirm Cell Line Identity and Purity: Ensure the cell line has not been contaminated or misidentified. Perform cell line authentication (e.g., short tandem repeat profiling).
-
Verify Compound Integrity: Confirm the concentration and stability of your this compound stock solution. Degraded or improperly stored compounds can lead to apparent resistance.
-
Perform a Dose-Response Curve: Re-evaluate the IC50 of this compound in your resistant cells compared to the parental, sensitive cells. This will quantify the degree of resistance.
-
Check for Common Resistance Mechanisms:
-
Western Blot for PARP1 and Drug Efflux Pumps: Check for changes in PARP1 protein levels and overexpression of P-gp (MDR1).
-
Assess HR Competency: Use a functional assay, such as RAD51 foci formation, to determine if HR has been restored in the resistant cells.
-
Sequence BRCA1/2 (if applicable): If you are using a BRCA-mutant cell line, sequence the BRCA1/2 genes to check for secondary reversion mutations.
-
Q3: How can I experimentally determine if homologous recombination (HR) has been restored in my resistant cell line?
A3: Restoration of HR is a key resistance mechanism. You can assess HR function using the following methods:
-
RAD51 Foci Formation Assay: This is a widely used method. Upon DNA damage, functional HR leads to the recruitment of RAD51 to sites of double-strand breaks, forming nuclear foci. An increase in RAD51 foci in resistant cells compared to sensitive cells after DNA damage induction (e.g., with a DNA-damaging agent or the PARP inhibitor itself) suggests HR restoration.[5]
-
DR-GFP Reporter Assay: This assay directly measures HR efficiency. It utilizes a cell line containing an integrated GFP reporter cassette that becomes fluorescent only upon successful HR-mediated repair of an I-SceI endonuclease-induced double-strand break.
-
Western Blot for HR Proteins: While not a direct measure of function, you can check for the re-expression of BRCA1/2 or other key HR proteins that may have been absent or mutated in the parental sensitive cells.
Q4: What are some combination therapy strategies to overcome resistance to this compound?
A4: Combining this compound with other agents can be an effective strategy to overcome resistance. Consider the following combinations based on the suspected resistance mechanism:
-
To Counteract HR Restoration:
-
ATR, CHK1, or WEE1 Inhibitors: These agents target key cell cycle checkpoint and DNA damage response kinases, which can re-sensitize HR-proficient cells to PARP inhibitors.[7]
-
-
To Enhance DNA Damage:
-
Chemotherapeutic Agents: Platinum-based agents (e.g., cisplatin, carboplatin) or temozolomide (B1682018) can be synergistic with PARP inhibitors.[8]
-
-
To Inhibit Pro-Survival Signaling:
-
To Target Other Cellular Processes:
-
HDAC Inhibitors (e.g., Vorinostat): These can sensitize cancer cells that are innately resistant to PARP inhibitors.[9][10]
-
Immune Checkpoint Inhibitors: In an in vivo context, combining PARP inhibitors with anti-PD-1/PD-L1 antibodies may be effective, as PARP inhibition can increase genomic instability and neoantigen presentation.[11]
-
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Seed cells in the evening and treat the next day to allow for attachment. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Incomplete Drug Solubilization | Ensure your this compound stock is fully dissolved. Vortex and/or gently warm if necessary. Prepare fresh dilutions for each experiment. |
| Assay-Specific Issues (e.g., MTT) | For MTT assays, ensure complete formazan (B1609692) crystal solubilization. For luminescence-based assays (e.g., CellTiter-Glo), ensure plates are equilibrated to room temperature before reading. |
| Cell Line Growth Characteristics | Optimize cell seeding density and assay duration. Some PARP inhibitor effects are only apparent after longer incubation times (e.g., >72 hours).[12] |
Issue 2: No Difference in PARP Activity Detected Between Control and Treated Cells
| Possible Cause | Recommended Solution |
| Ineffective Cell Lysis | Ensure the lysis buffer is appropriate for the assay and that lysis is complete. Use a Bradford or BCA assay to normalize protein input. |
| Low Endogenous PARP Activity | PARP activity is induced by DNA damage. Consider pre-treating cells with a DNA-damaging agent (e.g., H₂O₂) to stimulate PARP activity before adding the inhibitor. |
| Incorrect Assay Kit/Protocol | Verify that the assay kit is sensitive enough for your experimental conditions. Some kits measure PARP trapping rather than catalytic inhibition, which might be a more relevant endpoint for your specific inhibitor.[13] |
| Degraded NAD+ Substrate | NAD+ is a critical substrate for PARP enzymes and can degrade with improper storage. Ensure it is stored correctly and use fresh aliquots. |
| Inhibitor Concentration Too Low | Confirm the IC50 of this compound in your cell line. Use a concentration that is known to be effective (e.g., 10x IC50) for mechanistic studies. |
Issue 3: Unexpected Cytotoxicity in Control (Vehicle-Treated) Cells
| Possible Cause | Recommended Solution |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic threshold for your cell line (typically <0.5%). |
| Cell Culture Contamination | Check for signs of bacterial, fungal, or mycoplasma contamination. |
| Poor Cell Health | Do not use cells that are over-confluent or have been in culture for too many passages. Start experiments with healthy, exponentially growing cells. |
| Sub-optimal Culture Conditions | Ensure the incubator has the correct temperature, humidity, and CO₂ levels. Use fresh, pre-warmed media for all experiments. |
Data Presentation
Table 1: Representative IC50 Values for PARP Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | PARP Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| BRCA1-mutant Ovarian Cancer | Olaparib | 0.05 µM | 2.5 µM | 50x |
| BRCA2-mutant Breast Cancer | Talazoparib | 0.001 µM | 0.1 µM | 100x |
| BRCA-proficient Pancreatic Cancer | Rucaparib | 5 µM | >20 µM | >4x |
| Wild-Type Small Cell Lung Cancer | Veliparib | 2 µM | 15 µM | 7.5x |
Note: These are representative values synthesized from literature and will vary based on the specific cell line and experimental conditions.
Table 2: Comparison of DNA Damage (γH2AX Foci) in Response to PARP Inhibition
| Cell Line | Treatment (24h) | Mean γH2AX Foci per Cell |
| Sensitive (BRCA1-mutant) | Vehicle Control | 2.1 |
| This compound (1 µM) | 25.4 | |
| Resistant (BRCA1-revertant) | Vehicle Control | 1.8 |
| This compound (1 µM) | 5.3 |
Note: γH2AX foci should be quantified by immunofluorescence microscopy. Increased foci indicate DNA double-strand breaks.[6][14]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours (or an optimized time point) at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: PARP Activity (Colorimetric) Assay
This protocol is based on commercially available kits that measure the incorporation of biotinylated ADP-ribose onto histone proteins.[16]
-
Prepare Cell Lysates: Culture and treat cells as required. Harvest cells and prepare whole-cell extracts using the lysis buffer provided in the kit. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: Add the reaction components to a histone-coated 96-well strip plate. This typically includes assay buffer, biotinylated NAD+, and activated DNA.
-
Initiate Reaction: Add a standardized amount of cell lysate (e.g., 20 µg of protein) or purified PARP enzyme (for positive control) to each well. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP conjugate to each well and incubate.[17]
-
Substrate Addition: Wash the plate again and add the HRP substrate (e.g., TACS-Sapphire™). A colorimetric or chemiluminescent signal will develop.[16][17]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Compare the signal from this compound-treated samples to untreated or vehicle controls to determine the percentage of PARP inhibition.
Protocol 3: DNA Damage (γH2AX) Immunofluorescence Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound or a positive control (e.g., etoposide) for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells and block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash cells extensively. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[18]
-
Staining and Mounting: Wash cells. Stain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates an increase in DNA double-strand breaks.[19]
Visualizations
Caption: Key mechanisms of action and resistance to PARP-1 inhibitors in cancer cells.
Caption: A logical workflow for troubleshooting PARP-1 inhibitor resistance in experiments.
Caption: Experimental workflow for detecting DNA damage via γH2AX immunofluorescence.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations. [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rndsystems.com [rndsystems.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results with Parp-1-IN-23
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results encountered during experiments with Parp-1-IN-23, a potent inhibitor of PARP-1. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher than expected IC50 value for this compound in a cancer cell line that is known to be sensitive to other PARP inhibitors (e.g., BRCA-mutant). What could be the reason?
A1: Several factors could contribute to a higher than expected IC50 value. These can be broadly categorized as issues with the compound, cell line integrity, or the experimental setup.
-
Compound Integrity: Ensure the inhibitor is properly stored and that fresh dilutions are prepared for each experiment to prevent degradation.[1]
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. It is also crucial to use cells from a consistent and low passage number, as high-passage cells can exhibit altered phenotypes and drug sensitivities.[1]
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence IC50 values due to their different measurement principles (metabolic activity vs. ATP levels).[1] Standardize the incubation time and cell seeding density for all experiments.[1]
-
Acquired Resistance: The cell line may have developed resistance to PARP inhibitors. Common mechanisms include the restoration of homologous recombination (HR) function through secondary mutations in genes like BRCA1/2.[2][3][4][5]
Q2: Our Western blot does not show a significant reduction in poly(ADP-ribose) (PAR) levels after treating cells with this compound, even at concentrations above the presumed IC50. What is happening?
A2: This is a common issue related to target engagement and the dynamic nature of PARP-1 activity.
-
Induction of DNA Damage: PARP-1 activity is strongly stimulated by DNA damage. To observe a robust decrease in PARylation, it is essential to first treat the cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) before cell lysis.[1] Without this stimulus, basal PAR levels may be too low to detect a significant change.[1]
-
Antibody Specificity: Ensure you are using a validated and sensitive anti-PAR antibody.
-
PARP Trapping vs. Catalytic Inhibition: PARP inhibitors can have dual mechanisms of action: catalytic inhibition and "PARP trapping," where the inhibitor locks PARP onto DNA, creating a toxic lesion.[2][6][7] Your assay might be primarily detecting catalytic inhibition, while the cytotoxic effects of this compound could be more dependent on PARP trapping.
Q3: We are observing unexpected cytotoxicity of this compound in a cell line that should be resistant (e.g., HR-proficient). What could be the cause?
A3: Unexpected cytotoxicity in resistant cell lines could be due to off-target effects or specific cellular contexts.
-
Off-Target Effects: this compound might be inhibiting other proteins besides PARP-1, such as other PARP family members or kinases.[7] Different PARP inhibitors have varying selectivity profiles.[8][9][10]
-
High PARP Trapping Potency: Even in HR-proficient cells, a high degree of PARP trapping can lead to replication fork collapse and cell death.[2][3]
-
Synthetic Lethality with Other Pathways: The resistant cell line may have an uncharacterized defect in another DNA repair pathway that creates a synthetic lethal interaction with PARP inhibition.
Q4: How can we experimentally determine if our cells have developed resistance to this compound?
A4: A combination of functional and molecular biology assays can help confirm and characterize resistance.
-
Functional Assays for HR: Assess the homologous recombination capacity of your cells using assays like RAD51 foci formation.[11][12] An increase in RAD51 foci formation after DNA damage in the resistant cells compared to the parental line would suggest restoration of HR.[11][12]
-
Gene Sequencing: Sequence key HR genes like BRCA1, BRCA2, and PALB2 to check for reversion mutations that could restore their function.[11][13]
-
Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Aliquot and store this compound at -80°C. Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles.[1] |
| Cell Culture Variables | Maintain a consistent cell seeding density. Use cells within a narrow passage number range. Standardize serum concentration in the culture media.[1] |
| Assay Conditions | Standardize the duration of inhibitor exposure (e.g., 72 hours). If possible, use a secondary, orthogonal viability assay to confirm results. |
Issue 2: Lack of Effect on PARylation
| Potential Cause | Troubleshooting Steps |
| Low Basal PARP-1 Activity | Induce DNA damage with an agent like H₂O₂ or MMS prior to cell lysis and Western blotting to stimulate PARP-1 activity.[1] |
| Suboptimal Antibody | Validate your anti-PAR antibody. Test different antibodies if necessary. |
| Timing of Analysis | PAR levels can change rapidly. Perform a time-course experiment to determine the optimal time point for observing PAR reduction after treatment. |
Issue 3: Unexpected Cytotoxicity in Resistant Cells
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Compare the phenotype with that induced by other PARP inhibitors with different chemical scaffolds.[13] If available, perform a kinome scan to identify potential off-target kinases.[13] |
| High PARP Trapping | Use an assay to measure PARP trapping, such as chromatin fractionation followed by Western blot for PARP-1.[13] |
| Confirmation of On-Target Effect | Use siRNA or CRISPR to knock down PARP-1. If the phenotype is recapitulated, it is more likely to be an on-target effect.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a standardized duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Protocol 2: Western Blot for PARP-1 Activity (PAR levels)
-
Cell Treatment: Seed cells and allow them to adhere. Treat with this compound at various concentrations for the desired time.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).[1]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against PAR overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[13]
Signaling Pathways and Workflows
Caption: Mechanism of PARP-1 inhibition and cellular consequences.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Novel PARP-1 Inhibitors: The Next Generation Beyond Dual Inhibition
The landscape of targeted cancer therapy has been significantly shaped by the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the principle of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. First-generation PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib (B560058) effectively inhibit both PARP-1 and PARP-2. However, the inhibition of PARP-2 has been linked to hematological toxicities, narrowing the therapeutic window. This has spurred the development of a new wave of highly selective PARP-1 inhibitors, including Parp-1-IN-23, designed to maximize efficacy while minimizing off-target effects. This guide provides a comparative analysis of this compound and other novel PARP-1 selective inhibitors against the benchmark of first-generation dual inhibitors, supported by experimental data.
Comparative Analysis of PARP-1 Inhibitors
The primary goal of next-generation PARP inhibitors is to achieve high selectivity for PARP-1 over PARP-2. This is quantified by comparing their half-maximal inhibitory concentrations (IC50) against each enzyme. A higher PARP-2/PARP-1 IC50 ratio indicates greater selectivity for PARP-1.
Table 1: In Vitro Potency and Selectivity of PARP-1 Inhibitors
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity Ratio (PARP-2/PARP-1) | Class |
| This compound | 12.38[1] | Not Reported | Not Reported | Novel Selective |
| Saruparib (AZD5305) | 3[2][3][4][5] | 1400[2][3][4][5] | ~467 | Novel Selective |
| Olaparib | ~1-5[6] | ~1-12[6] | ~1-2 | 1st Gen Dual |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.
Table 2: In Vivo Efficacy of Selected PARP-1 Inhibitors
| Inhibitor | Cancer Model | Dosage | Key Finding |
| This compound | Not Specified | Not Specified | Inhibits tumor growth in vivo[1] |
| Saruparib (AZD5305) | MDA-MB-436 (BRCA1m TNBC Xenograft) | ≥0.1 mg/kg daily | ~90% tumor regression, superior to Olaparib (100 mg/kg) which showed 83% regression.[7] |
| Saruparib (AZD5305) | DLD-1 (BRCA2-/- Xenograft) | 10 mg/kg daily | 78% tumor regression.[7] |
| Venadaparib | MX-1 (Breast Cancer CDX) | 12.5 mg/kg | Similar tumor growth inhibition (43.8%) to Olaparib at 100 mg/kg (41.7%).[8] |
| YHP-836 | MDA-MB-436 (BRCA1m Xenograft) | 150 mg/kg twice daily | 94.0% tumor growth inhibition, comparable to Olaparib at 150 mg/kg once daily (89.0%).[9] |
Preclinical in vivo studies underscore the potential of these novel inhibitors. Saruparib, for instance, achieves superior or comparable anti-tumor activity at significantly lower doses than olaparib, highlighting the potency of selective PARP-1 inhibition.[7] Similarly, other novel inhibitors like Venadaparib and YHP-836 show robust efficacy in xenograft models.[8][9]
Signaling Pathway and Mechanism of Action
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins. PARP inhibitors block this process. In cells with a functional homologous recombination (HR) pathway, the resulting unrepaired SSBs can be converted to double-strand breaks (DSBs) during replication and then repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be fixed, leading to genomic instability and cell death—a concept known as synthetic lethality.
A key mechanism for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-1 enzyme on the DNA. This trapped PARP-DNA complex is a physical obstacle to DNA replication and is considered more cytotoxic than catalytic inhibition alone.[10]
Experimental Methodologies
The evaluation of novel PARP-1 inhibitors follows a standardized preclinical workflow, from biochemical assays to in vivo tumor models.
Biochemical PARP-1/2 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to block the enzymatic activity of PARP-1.
-
Principle: The assay detects the auto-poly(ADP-ribosyl)ation of PARP-1 after it binds to a DNA damage site. In the absence of an inhibitor, PARP-1 binds to a fluorescently labeled DNA oligonucleotide, resulting in high fluorescence polarization (FP). Upon addition of NAD+, PARP-1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing a drop in FP. A potent inhibitor will bind to PARP-1, prevent PARylation, and keep the enzyme "trapped" on the DNA, thus maintaining a high FP signal.[11]
-
Protocol Outline:
-
Recombinant human PARP-1 enzyme is incubated with a fluorescently labeled DNA probe in a microplate well, allowing for binding.
-
Serial dilutions of the test inhibitor (e.g., this compound) are added.
-
The enzymatic reaction is initiated by adding the substrate, NAD+.
-
After incubation, the fluorescence polarization is measured using a plate reader.
-
The concentration of inhibitor that results in 50% inhibition of PARP-1 activity (IC50) is calculated by plotting the FP signal against the inhibitor concentration.
-
Cellular PARP Trapping Assay
This assay confirms the trapping mechanism within a cellular context.
-
Principle: This method quantifies the amount of PARP-1 that remains associated with chromatin after inhibitor treatment. A more potent trapping agent will lead to a higher accumulation of PARP-1 in the chromatin fraction.[12]
-
Protocol Outline:
-
Cancer cells (e.g., with BRCA mutations) are treated with varying concentrations of the PARP inhibitor.
-
Cells are lysed, and subcellular protein fractionation is performed to separate the chromatin-bound proteins from other cellular components.[12]
-
The amount of PARP-1 in the chromatin fraction is quantified using Western Blot analysis.
-
Histone H3 is often used as a loading control for the chromatin fraction.
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Principle: Human tumor cells or patient-derived tumor tissue (PDX) with relevant genetic backgrounds (e.g., BRCA mutations) are implanted into immunodeficient mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess efficacy.[13][14]
-
Protocol Outline:
-
Model Establishment: Human cancer cell lines (e.g., MDA-MB-436) or PDX fragments are implanted subcutaneously into immunodeficient mice.[13]
-
Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into control (vehicle) and treatment groups. The inhibitor is administered, typically via oral gavage, on a defined schedule (e.g., once daily).[13]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.[13]
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) or regression in the treated groups relative to the control group.[13]
-
Conclusion
The development of highly selective PARP-1 inhibitors like this compound and Saruparib represents a rational and promising evolution in PARP-targeted therapy. By specifically targeting PARP-1, these novel agents aim to maintain or even enhance the powerful anti-tumor effects seen with first-generation dual inhibitors while mitigating the PARP-2-associated toxicities. The compelling preclinical data, demonstrating potent in vitro inhibition and robust in vivo efficacy, often with a better safety profile, supports their continued investigation in clinical settings. For researchers and drug developers, these next-generation inhibitors offer the potential for a wider therapeutic index and improved combination strategies, ultimately aiming to deliver better outcomes for patients with HR-deficient cancers.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]
- 5. Saruparib (AZD5305) | PARP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Validating the Specificity of Parp-1-IN-23: A Comparative Guide Using PARP-1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the novel PARP-1 inhibitor, Parp-1-IN-23. By employing PARP-1 knockout (KO) cells, researchers can rigorously assess the on-target effects of this inhibitor in comparison to established alternatives. This document outlines the necessary experimental protocols, presents data in a clear, comparative format, and illustrates the underlying signaling and experimental workflows.
Introduction to PARP-1 and Inhibitor Specificity
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in a variety of cellular processes, most notably DNA repair and the regulation of chromatin structure.[1][2] It catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation.[3][4] This post-translational modification is integral to signaling DNA damage and recruiting repair machinery.[4][5] Given that the PARP family includes several other enzymes with similar catalytic domains, ensuring that a small molecule inhibitor is specific to PARP-1 is paramount for its development as a research tool or therapeutic agent.[6]
The use of PARP-1 knockout cells provides a definitive biological negative control. Any cellular effect observed in wild-type (WT) cells upon treatment with this compound that is absent in PARP-1 KO cells can be confidently attributed to the specific inhibition of PARP-1.
Experimental Workflow for Specificity Validation
The following diagram outlines the key steps to validate the specificity of this compound.
Caption: Experimental workflow for validating this compound specificity.
Comparative Data Analysis
The following tables summarize the expected outcomes from the key validation experiments.
Table 1: Poly(ADP-ribose) (PAR) Level Assessment
This experiment directly measures the catalytic activity of PARP enzymes. A specific PARP-1 inhibitor should reduce PAR levels in WT cells but have no effect in PARP-1 KO cells.
| Cell Line | Treatment | Expected PAR Levels (vs. WT Vehicle) | Rationale |
| Wild-Type | Vehicle (DMSO) | 100% | Baseline PARP activity. |
| This compound | Significantly Reduced | On-target inhibition of PARP-1. | |
| Olaparib (Control) | Significantly Reduced | Known PARP inhibitor activity. | |
| PARP-1 KO | Vehicle (DMSO) | Markedly Reduced | Residual activity from other PARPs. |
| This compound | No Significant Change | Demonstrates specificity for PARP-1. |
Table 2: Cell Viability in Response to DNA Damaging Agent
PARP inhibitors can induce "synthetic lethality" in cells with compromised DNA repair pathways (e.g., BRCA mutations) or enhance the cytotoxicity of DNA damaging agents.
| Cell Line | Treatment (with DNA Damaging Agent) | Expected Cell Viability | Rationale |
| Wild-Type | Vehicle (DMSO) | Reduced | Cytotoxicity of the DNA damaging agent. |
| This compound | Further Reduced | Potentiation of DNA damage by PARP-1 inhibition. | |
| Olaparib (Control) | Further Reduced | Positive control for PARP inhibition effect. | |
| PARP-1 KO | Vehicle (DMSO) | Reduced | Inherent sensitivity to DNA damage may be altered. |
| This compound | No Significant Change vs. KO Vehicle | Lack of PARP-1 target prevents inhibitor effect. |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines : Use a wild-type cell line and its corresponding PARP-1 knockout derivative (e.g., generated by CRISPR/Cas9).
-
Culture Conditions : Maintain cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment :
-
Seed cells in appropriate culture plates (e.g., 6-well for Western blot, 96-well for viability assays).
-
Allow cells to adhere overnight.
-
Treat cells with this compound, a known PARP inhibitor (e.g., Olaparib) as a positive control, and a vehicle control (e.g., DMSO) for 24-48 hours. A dose-response curve is recommended to determine the optimal concentration.
-
For DNA damage potentiation studies, co-treat with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) or hydrogen peroxide (H2O2).
-
Western Blot for PAR Levels
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pan-ADP-ribose (PAR) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (MTS/MTT)
-
Plating : Seed cells in a 96-well plate at an appropriate density.
-
Treatment : Treat cells as described in section 4.1.
-
Assay :
-
After the treatment period, add a solution containing a tetrazolium compound (e.g., MTS or MTT) to each well.
-
Incubate for 1-4 hours at 37°C. The viable cells will convert the tetrazolium compound into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Signaling Pathway Context
The validation experiments are grounded in the central role of PARP-1 in the DNA damage response pathway.
Caption: PARP-1's role in DNA repair and the action of this compound.
By following this guide, researchers can generate robust and publishable data to unequivocally validate the specificity of this compound, a critical step in its journey from a novel compound to a trusted tool for scientific discovery.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Validating PARP-1 as a Therapeutic Target: A Comparative Guide to the Highly Selective Chemical Probe Saruparib (AZD5305)
For Researchers, Scientists, and Drug Development Professionals
The validation of a therapeutic target is a cornerstone of modern drug discovery, demanding chemical tools with high specificity and well-characterized mechanisms of action. Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a critical target in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways. While first-generation PARP inhibitors have seen clinical success, their dual inhibition of both PARP-1 and PARP-2 has been associated with hematological toxicities, complicating their therapeutic window. This guide provides a comparative analysis of Saruparib (AZD5305), a next-generation, highly selective PARP-1 chemical probe, against established first-generation PARP inhibitors, offering insights into its utility for definitively validating PARP-1 as a therapeutic target.
Introduction to PARP-1 and the Role of Selective Probes
PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1] Upon binding to damaged DNA, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary machinery to repair the lesion.[2] Inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality-based cell death.[3]
A critical aspect of many PARP inhibitors' efficacy is "PARP trapping," where the inhibitor stabilizes the PARP-1-DNA complex, creating a physical obstruction to DNA replication and transcription that is even more cytotoxic than catalytic inhibition alone.[3] The development of highly selective PARP-1 chemical probes like Saruparib (AZD5305) is crucial for dissecting the specific roles of PARP-1 in both DNA repair and anti-cancer activity, thereby validating it as a distinct therapeutic target and minimizing off-target effects associated with PARP-2 inhibition.[4]
Comparative Analysis of PARP-1 Inhibitors
The utility of a chemical probe is defined by its potency and selectivity. Saruparib (AZD5305) was designed as a highly potent and selective inhibitor of PARP-1, with a significantly wider therapeutic window compared to first-generation inhibitors that also target PARP-2.[4] The following tables summarize the quantitative data for Saruparib and other well-established PARP inhibitors.
Table 1: Biochemical Potency and Selectivity of PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Saruparib (AZD5305) | 1.55 [4] | 653 [4] | ~500-fold [4] |
| Olaparib | 5[5] | 1[5] | 0.2-fold |
| Rucaparib | 1.4 (Kᵢ)[6] | 0.17 (Kᵢ)[6] | 0.12-fold |
| Niraparib | 3.8[7] | 2.1[7] | 0.55-fold |
| Talazoparib | 0.57[8] | - | - |
Note: IC50 and Kᵢ values can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.
Table 2: Cellular Activity and PARP Trapping Potency
| Compound | Cellular PARP-1 Inhibition IC50 (nM) | Relative PARP Trapping Potency |
| Saruparib (AZD5305) | 3 [9] | Potent PARP-1 trapper, no PARP-2 trapping detected [4] |
| Olaparib | ~4.7 (MDA-MB-436 cells)[10] | +++ |
| Rucaparib | ~2.3 (MDA-MB-436 cells)[10] | +++ |
| Niraparib | ~3.2 (MDA-MB-436 cells)[10] | ++++ |
| Talazoparib | ~0.13 (MDA-MB-436 cells)[10] | +++++ |
Note: Cellular IC50 values are cell-line dependent. PARP trapping potency is a relative comparison based on published literature.
Signaling Pathways and Experimental Workflows
To effectively utilize a chemical probe for target validation, a thorough understanding of the relevant signaling pathways and experimental workflows is essential.
PARP-1 Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and the mechanism of synthetic lethality induced by PARP-1 inhibitors in homologous recombination-deficient cells.
Experimental Workflow for PARP-1 Chemical Probe Validation
The following diagram outlines a typical workflow for the validation of a novel PARP-1 chemical probe.
Caption: A generalized experimental workflow for the comprehensive validation of a PARP-1 chemical probe, from initial biochemical characterization to cellular and phenotypic assays.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. The following are methodologies for key experiments cited in this guide.
PARP-1 Enzymatic Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of PARP-1 and determine the IC50 value of an inhibitor.[11]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H4-coated 96-well microplates
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
β-NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Test inhibitor (e.g., Saruparib)
-
Anti-PAR antibody (conjugated to HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in PARP Assay Buffer.
-
To each well of the histone H4-coated plate, add 50 µL of the reaction mix containing PARP Assay Buffer, activated DNA, and the desired concentration of the test inhibitor (or vehicle control).
-
Add recombinant PARP-1 enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding β-NAD⁺ to each well. A typical concentration is 10-100 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the anti-PAR-HRP antibody diluted in blocking buffer and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the use of CETSA to confirm that the chemical probe binds to PARP-1 in intact cells.[2][12]
Materials:
-
Cultured cells of interest (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
Test inhibitor
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against PARP-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with various concentrations of the test inhibitor (or vehicle control) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using an anti-PARP-1 antibody.
-
Quantify the band intensities to determine the amount of soluble PARP-1 at each temperature and inhibitor concentration.
-
Plot the data to generate a melting curve. Ligand binding will result in a shift of the melting curve to higher temperatures. An isothermal dose-response curve can be generated by plotting the amount of soluble PARP-1 at a fixed temperature against the inhibitor concentration to determine the EC50 of target engagement.
Cellular PARP Trapping Assay (Chromatin Fractionation)
This protocol is used to measure the ability of an inhibitor to trap PARP-1 on chromatin in a cellular context.[3][13]
Materials:
-
Cultured cells of interest
-
Test inhibitor
-
Optional: DNA damaging agent (e.g., methyl methanesulfonate, MMS)
-
Subcellular protein fractionation kit or buffers for cytoplasmic, soluble nuclear, and chromatin-bound fractions.
-
Lysis buffers should be supplemented with protease inhibitors and the test inhibitor to prevent dissociation of the trapped complex.
-
Equipment for Western blotting
-
Primary antibody against PARP-1
-
Primary antibody against a chromatin marker (e.g., Histone H3) as a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the test inhibitor for a specified time (e.g., 4-24 hours). A vehicle control must be included.
-
Optional: Co-treat with a low dose of a DNA damaging agent like MMS for the last 30-60 minutes to enhance the trapping signal.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular protein fractionation according to a commercial kit's protocol or an established laboratory method to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize proteins.
-
Determine the protein concentration of each chromatin fraction.
-
Analyze equal amounts of protein from the chromatin-bound fractions by Western blotting.
-
Probe the membrane with a primary antibody against PARP-1 and a primary antibody against Histone H3 (loading control).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands.
-
Quantify the band intensities. An increase in the PARP-1 signal (normalized to Histone H3) in the chromatin fraction of inhibitor-treated cells compared to the control indicates PARP trapping.
Conclusion
The validation of PARP-1 as a therapeutic target is greatly enhanced by the use of highly selective chemical probes. Saruparib (AZD5305) represents a significant advancement over first-generation, dual PARP1/2 inhibitors, offering potent and highly selective inhibition of PARP-1.[4] This selectivity allows for a more precise interrogation of PARP-1's role in cancer biology and provides a rationale for developing therapies with an improved safety profile. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively utilize Saruparib and other selective probes to further validate PARP-1 as a therapeutic target and accelerate the development of next-generation cancer therapies.
References
- 1. PARP assay [assay-protocol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of Parp-1-IN-23: Selectivity and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the PARP inhibitor, Parp-1-IN-23, focusing on its cross-reactivity with PARP-2 and other enzymes. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research and therapeutic development endeavors.
Introduction to this compound
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA single-strand break repair.[1] Its primary mechanism of action involves the catalytic inhibition of PARP-1, which leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
Quantitative Inhibitory Activity
While specific cross-reactivity data for this compound against a broad panel of enzymes is not extensively available in the public domain, its high selectivity for PARP-1 has been established. The following table summarizes the available inhibitory activity data for this compound and provides a comparative look at other well-characterized PARP inhibitors.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | PARP1/PARP2 Selectivity Ratio | Other Enzyme Targets |
| This compound | 12.38 | Data not available | Data not available | Data not available |
| Olaparib | ~1-5 | ~1-5 | ~1 | Low off-target activity at therapeutic concentrations |
| Veliparib | ~2-5 | ~2-5 | ~1 | Considered highly selective for PARP enzymes |
| Niraparib | ~2-4 | ~2-3 | ~1 | May inhibit other kinases at higher concentrations |
| Talazoparib | 0.57 | Data not available | Data not available | Potent PARP1/2 inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is compiled from multiple sources for comparative purposes.[2][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of PARP-1 in DNA repair and a general workflow for assessing inhibitor selectivity.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Caption: General experimental workflow for assessing PARP inhibitor selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of findings.
Biochemical PARP Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified PARP enzyme.
Materials:
-
Purified recombinant human PARP-1 and PARP-2 enzymes
-
Activated DNA (e.g., nicked DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Biotinylated-NAD+
-
Histone H1 (or other suitable substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coat streptavidin-coated microplates with histone H1 overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In each well, add the PARP enzyme (PARP-1 or PARP-2), activated DNA, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the plates three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plates three times with wash buffer.
-
Add HRP substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software.
Cellular PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes onto chromatin in a cellular context.[5][6]
Materials:
-
Cancer cell line of interest (e.g., with a known DNA repair deficiency)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) (optional)
-
Subcellular fractionation kit or buffers
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-PARP-1, anti-PARP-2, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or control inhibitors for a specific duration (e.g., 4-24 hours). A vehicle control (e.g., DMSO) should be included.
-
(Optional) To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like MMS for the last 30-60 minutes of inhibitor treatment.
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction. It is crucial to include the inhibitors throughout the fractionation process to prevent their dissociation.[6]
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP-1 or PARP-2.
-
Probe the same membrane with an antibody against a chromatin marker, such as Histone H3, as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the amount of PARP trapped on the chromatin relative to the loading control.
Conclusion
This compound is a highly selective inhibitor of PARP-1. While comprehensive data on its cross-reactivity with PARP-2 and other enzymes is limited in publicly available sources, the provided protocols offer a robust framework for researchers to independently assess its selectivity profile. A thorough characterization of its on- and off-target activities is crucial for its continued development and potential clinical application. The comparative data provided for other PARP inhibitors serves as a valuable benchmark for these evaluations.
References
A Head-to-Head In Vivo Comparison: Parp-1-IN-23 Shows Promise Against Standard-of-Care PARP Inhibitors
For Immediate Release: A novel, orally active and selective PARP-1 inhibitor, Parp-1-IN-23 (also known as Compound I16), has demonstrated superior in vivo antitumor efficacy in preclinical models when compared directly to the standard-of-care PARP inhibitor, Olaparib. Published research in the Journal of Medicinal Chemistry indicates that this compound inhibits tumor growth more effectively and at a lower dose than Olaparib in both cervical (HeLa) and ovarian (SK-OV-3) cancer xenograft models. This positions this compound as a promising candidate for further development in oncology.[1][2]
This guide provides a detailed comparison of the in vivo efficacy of this compound against standard-of-care PARP inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in nude mice bearing either HeLa or SK-OV-3 tumor xenografts. The study directly compared the efficacy of this compound administered orally at 25 mg/kg daily with Olaparib, also administered orally, at a higher dose of 50 mg/kg daily.
Summary of In Vivo Efficacy Data
| Compound | Dose | Administration | Xenograft Model | Tumor Growth Inhibition Rate | Reference |
| This compound (I16) | 25 mg/kg | Oral, daily | HeLa | > Olaparib (50 mg/kg) | [1][2] |
| This compound (I16) | 25 mg/kg | Oral, daily | SK-OV-3 | > Olaparib (50 mg/kg) | [1][2] |
| Olaparib | 50 mg/kg | Oral, daily | HeLa | High | [1][2] |
| Olaparib | 50 mg/kg | Oral, daily | SK-OV-3 | High | [1][2] |
| Niraparib | Not specified | Not specified | HeLa | Radiosensitization effect observed | [3] |
| Rucaparib | 10 µM (in vitro) | In vitro | SK-OV-3 | Compromised migratory and proliferative capacity | [4] |
| Talazoparib | 0.2 mg/kg | Oral, daily | SCLC PDX | Tumor growth inhibition in combination with IR | [2] |
Note: Direct head-to-head in vivo efficacy data for Niraparib, Rucaparib, and Talazoparib in HeLa and SK-OV-3 xenograft models under identical experimental conditions as the this compound study were not available in the reviewed literature. The data presented for these agents are from different studies and experimental contexts and are therefore not directly comparable.
Mechanism of Action and Selectivity
This compound was designed as a highly selective inhibitor of PARP-1. It demonstrated an IC50 of 12.38 ± 1.33 nM for PARP-1 and a selectivity index of 155.74 over PARP-2.[1][2] This high selectivity for PARP-1 over PARP-2 is a key design feature aimed at potentially improving the safety profile, as inhibition of PARP-2 has been linked to hematological toxicities.
Experimental Protocols
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of this compound was assessed using xenograft models of human cervical cancer (HeLa) and ovarian cancer (SK-OV-3) in nude mice.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: HeLa or SK-OV-3 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (orally administered).
-
This compound (Compound I16), 25 mg/kg, administered orally once daily.
-
Olaparib, 50 mg/kg, administered orally once daily (positive control).
-
-
Study Duration and Endpoints: Treatment was initiated when tumors reached a palpable size. Tumor volume and body weight were measured at regular intervals. The primary endpoint was the tumor growth inhibition rate at the end of the study.
-
Safety Assessment: The safety profile of this compound was evaluated by monitoring for any significant toxicity at high oral doses. The study reported an excellent safety profile for the compound.[1][2]
Visualizing the Science
PARP Signaling Pathway and Inhibitor Action
Caption: Mechanism of PARP-1 in DNA repair and its inhibition.
In Vivo Efficacy Experimental Workflow
Caption: Workflow for assessing in vivo efficacy of PARP inhibitors.
Conclusion
The preclinical data for this compound (Compound I16) presents a compelling case for its continued investigation as a novel anticancer agent. Its superior in vivo efficacy at a lower dose compared to Olaparib in both cervical and ovarian cancer models, coupled with its high selectivity for PARP-1, suggests the potential for a more potent and safer therapeutic option. Further studies are warranted to fully elucidate its clinical potential and to establish its efficacy and safety profile in a broader range of cancer types and in comparison with a wider array of standard-of-care PARP inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to PARP Inhibitors, Featuring Parp-1-IN-23
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict the response to Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on the investigational molecule Parp-1-IN-23 and its relation to established PARP inhibitors such as olaparib, talazoparib (B560058), rucaparib, and niraparib. The information is intended to support research and development efforts in oncology by providing objective comparisons and detailed experimental methodologies.
Introduction
PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. The central mechanism of action for these inhibitors is the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is lethal to cancer cells that already harbor defects in homologous recombination repair (HRR), a key pathway for double-strand break repair. Mutations in genes such as BRCA1 and BRCA2 are the most well-known causes of homologous recombination deficiency (HRD).
While several PARP inhibitors are now clinically approved, the development of new, potentially more selective or potent inhibitors like this compound continues. This guide aims to provide a comparative framework for evaluating such novel compounds against existing alternatives, based on the predictive power of established biomarkers.
Note on this compound Data: As this compound is a research compound, publicly available preclinical data directly comparing its efficacy and PARP trapping ability against other PARP inhibitors is limited. The following tables present data for clinically approved PARP inhibitors to provide a benchmark for the evaluation of new chemical entities like this compound.
Comparative Efficacy of PARP Inhibitors in Preclinical Models
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various PARP inhibitors in different cancer cell lines, categorized by their BRCA mutation status. This data is crucial for understanding the relative potency of these inhibitors in a biomarker-defined context.
Table 1: IC50 Values of PARP Inhibitors in BRCA-Mutant Cancer Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [1] |
| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.3 | [1] |
| Niraparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 3.2 | [1] |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.13 | [1] |
| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | ~10 (effective concentration) | [2] |
Table 2: IC50 Values of PARP Inhibitors in BRCA-Wild Type Cancer Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olaparib | HCC1806 | Triple-Negative Breast Cancer | 1.2 | [1] |
| Rucaparib | HCC1806 | Triple-Negative Breast Cancer | 0.9 | [1] |
| Talazoparib | JIMT1 | ER-/HER2+ Breast Cancer | 0.002 | [1] |
Key Biomarkers for Predicting PARP Inhibitor Response
The two primary biomarkers that predict sensitivity to PARP inhibitors are mutations in homologous recombination repair genes and the broader measure of genomic instability known as Homologous Recombination Deficiency (HRD).
BRCA1 and BRCA2 Mutations
Mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for PARP inhibitor efficacy. These mutations can be germline (inherited) or somatic (acquired within the tumor).
Homologous Recombination Deficiency (HRD) Score
HRD is a functional status of the tumor, indicating its inability to repair DNA double-strand breaks through the homologous recombination pathway. This can be caused by mutations in BRCA1/2 or other genes in the HRR pathway (e.g., ATM, CHEK2, PALB2). The HRD score is a composite measure of genomic instability, often calculated from three key metrics:
-
Loss of Heterozygosity (LOH): The loss of one parental allele at a specific locus.
-
Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles in the telomeric regions of chromosomes.
-
Large-Scale State Transitions (LST): The number of large-scale chromosomal breaks.
A higher HRD score is associated with greater genomic instability and predicts a better response to PARP inhibitors[3]. An HRD score of 42 or greater is often used as a cutoff to identify patients who may benefit from PARP inhibitor therapy, irrespective of their BRCA mutation status[3].
Experimental Protocols
Detailed Methodology for BRCA1/2 Mutation Analysis by Next-Generation Sequencing (NGS)
This protocol outlines the key steps for identifying germline and somatic mutations in BRCA1 and BRCA2 from tumor tissue.
1. DNA Extraction:
-
Sample: Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue or peripheral blood.
-
Procedure: Utilize a commercially available DNA extraction kit optimized for FFPE tissue to maximize the yield and quality of DNA. For blood, use a standard DNA extraction method. Quantify the extracted DNA using a fluorometric method (e.g., Qubit) to ensure sufficient input for library preparation.
2. Library Preparation:
-
Method: Employ a targeted capture-based or amplicon-based NGS panel specifically designed for BRCA1 and BRCA2.
-
Steps:
-
DNA Fragmentation: Shear the DNA to the desired fragment size (typically 150-250 bp) using enzymatic or mechanical methods.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine (B156593) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters with unique barcodes to the DNA fragments. These adapters are essential for sequencing and for pooling multiple samples.
-
Target Enrichment: Use biotinylated probes (for capture-based methods) or specific primers (for amplicon-based methods) to enrich for the BRCA1 and BRCA2 gene regions.
-
PCR Amplification: Amplify the enriched library to generate a sufficient quantity of DNA for sequencing.
-
3. Sequencing:
-
Platform: Use a benchtop NGS platform such as the Illumina MiSeq or Ion Torrent PGM.
-
Sequencing Run: Pool the barcoded libraries and sequence according to the manufacturer's instructions. Aim for a mean read depth of >500x to confidently call variants, especially in heterogeneous tumor samples.
4. Data Analysis:
-
Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh37 or GRCh38).
-
Variant Calling: Use a validated bioinformatics pipeline to identify single nucleotide variants (SNVs), insertions, and deletions (indels).
-
Annotation and Filtering: Annotate the identified variants with information from public databases (e.g., dbSNP, ClinVar) and filter out common polymorphisms.
-
Confirmation: Confirm pathogenic or likely pathogenic variants using an orthogonal method, such as Sanger sequencing.
Detailed Methodology for HRD Score Calculation
This protocol describes the process of determining the HRD score from NGS data.
1. Data Acquisition:
-
Method: Perform low-pass whole-genome sequencing (sWGS) or use data from a comprehensive genomic profiling panel that includes a sufficient number of single nucleotide polymorphisms (SNPs) across the genome.
2. Allele-Specific Copy Number Analysis:
-
Procedure: Analyze the NGS data to determine the allele-specific copy number at various loci across the genome. This involves assessing the read depth and the allelic fraction of heterozygous SNPs.
3. Calculation of LOH, TAI, and LST:
-
LOH Score: Identify regions of the genome greater than 15 megabases that exhibit loss of one parental allele and sum the number of these regions.
-
TAI Score: Count the number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.
-
LST Score: Identify chromosomal breaks between adjacent regions of at least 10 megabases.
4. HRD Score Calculation:
-
Formula: The HRD score is the unweighted sum of the LOH, TAI, and LST scores.
-
Interpretation: A score of ≥42 is typically considered HRD-positive.
Signaling Pathways and Mechanisms of Action
Base Excision Repair (BER) and PARP1's Role
PARP1 is a key sensor of single-strand DNA breaks (SSBs), which are often repaired through the Base Excision Repair (BER) pathway.
Caption: PARP1's role in the Base Excision Repair (BER) pathway.
Mechanism of Action: PARP Trapping
A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP1 and PARP2 enzymes on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of double-strand breaks. The potency of PARP trapping varies among different inhibitors, with talazoparib being recognized as a particularly potent PARP trapper[4][5].
Caption: Mechanism of PARP trapping by PARP inhibitors.
Conclusion
The selection of patients most likely to respond to PARP inhibitors is critically dependent on robust biomarker testing. BRCA1/2 mutations and the HRD score are currently the most reliable predictors of efficacy. For novel inhibitors such as this compound, a thorough preclinical evaluation of their potency and PARP trapping ability in biomarker-defined cancer models is essential for positioning them relative to existing therapies. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative studies. As our understanding of the complex interplay between DNA repair pathways and PARP inhibition evolves, so too will the landscape of predictive biomarkers, paving the way for more personalized and effective cancer treatments.
References
- 1. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status | MDPI [mdpi.com]
- 2. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HRD Testing for Ovarian Cancer: Purpose, Procedure, and Results [healthline.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of PARP-1 Inhibition with DNA Damaging Agents: A Comparative Guide
Disclaimer: Due to the limited availability of published data for the specific compound "Parp-1-IN-23," this guide utilizes the well-characterized and clinically approved PARP-1 inhibitor, Olaparib, as a representative molecule to illustrate the synergistic effects with various DNA damaging agents. The principles and mechanisms described are generally applicable to potent PARP-1 inhibitors.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs). This intrinsic vulnerability can be exploited therapeutically by combining PARP-1 inhibitors with agents that induce DNA damage, a concept known as "synthetic lethality." This guide provides a comparative overview of the synergistic effects of PARP-1 inhibition with common DNA damaging agents: cisplatin (B142131), temozolomide (B1682018), and radiation therapy.
Mechanism of Synergy: A Vicious Cycle of DNA Damage
The synergistic cytotoxicity of PARP-1 inhibitors and DNA damaging agents stems from a multi-pronged assault on the cancer cell's ability to repair its DNA. DNA damaging agents like cisplatin (a platinum-based chemotherapy), temozolomide (an alkylating agent), and ionizing radiation induce a variety of DNA lesions, including SSBs and DSBs. In a healthy cell, these damages would be efficiently repaired. However, in the presence of a PARP-1 inhibitor, the repair of SSBs is blocked. This leads to an overwhelming accumulation of DSBs, ultimately triggering programmed cell death (apoptosis).
Comparative Analysis of Saruparib (AZD5305): A New Generation PARP1-Selective Inhibitor for Cancer Therapy
A detailed guide for researchers and drug development professionals on the preclinical and clinical efficacy of Saruparib across various cancer subtypes, in comparison to other PARP inhibitors.
The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have shown considerable efficacy in cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. Saruparib (AZD5305) is a next-generation, orally bioavailable PARP inhibitor distinguished by its high selectivity for PARP1. This selectivity is hypothesized to uncouple the potent anti-tumor effects of PARP1 inhibition from the hematological toxicities associated with the dual inhibition of PARP1 and PARP2, a characteristic of first-generation PARP inhibitors. This guide provides a comprehensive comparative analysis of Saruparib's effect on different cancer subtypes, supported by experimental data.
Mechanism of Action: Selective PARP1 Inhibition and Trapping
Saruparib exerts its anticancer effects through the mechanism of synthetic lethality. In cells with deficient HRR pathways, the inhibition of PARP1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[1] This overwhelming DNA damage triggers cell cycle arrest and apoptosis.[1] A key feature of Saruparib's potency is its ability to "trap" PARP1 on the DNA at the site of damage. The resulting PARP1-DNA complex is highly cytotoxic as it obstructs DNA replication.[1]
Saruparib demonstrates a significant selectivity for PARP1 over PARP2, with an approximately 500-fold greater inhibitory effect on PARP1.[2] This selectivity is believed to contribute to a more favorable safety profile, particularly a reduction in myelosuppression, which is a common dose-limiting toxicity of first-generation PARP inhibitors.[3]
Preclinical Efficacy: A Comparative Overview
Preclinical studies have consistently demonstrated Saruparib's potent and durable anti-tumor activity in various cancer models with HRR deficiencies. A direct comparison with the first-generation PARP inhibitor olaparib (B1684210) in patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancer with BRCA1/2 mutations revealed superior efficacy for Saruparib.[4][5]
Data Presentation: Preclinical Efficacy of Saruparib vs. Olaparib
| Parameter | Saruparib (AZD5305) | Olaparib | Cancer Models | Reference |
| Preclinical Complete Response Rate | 75% | 37% | PDX models of breast, ovarian, and pancreatic cancer with BRCA1/2 mutations | [4][5][6] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | PDX models of breast, ovarian, and pancreatic cancer with BRCA1/2 mutations | [4][5][6] |
Data Presentation: In Vitro Inhibitory Activity of Saruparib
| Parameter | IC50 Value | Cell Line/Assay | Reference |
| PARP1 Inhibition | 1.55 nM | A549 in-cell PARylation assay | [7] |
| PARP2 Inhibition | 653 nM | A549 PARP1-KO in-cell PARylation assay | [7] |
| Anti-proliferative Activity (DLD-1 BRCA2 -/-) | 0.915 nM | DLD-1 BRCA2 mutant cells | [8] |
| Anti-proliferative Activity (DLD-1 WT) | 12.06 µM | DLD-1 wild-type cells | [8] |
Clinical Efficacy: Insights from the PETRA Trial
The Phase I/IIa PETRA trial (NCT04644068) has provided the first clinical evidence of Saruparib's efficacy and safety in patients with advanced solid tumors harboring BRCA1/2, PALB2, or RAD51C/D mutations.[9][10] The trial demonstrated a favorable safety profile and promising anti-tumor activity across multiple cancer types, including breast, ovarian, pancreatic, and prostate cancer.[11]
Data Presentation: Clinical Efficacy of Saruparib in HER2-Negative Breast Cancer (PETRA Trial)
| Dose | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| 20 mg once daily | 35.7% | 6.1 months | 4.6 months | [9] |
| 60 mg once daily (Recommended Phase 2 Dose) | 48.4% | 7.3 months | 9.1 months | [9] |
| 90 mg once daily | 46.7% | 5.6 months | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Saruparib.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after exposure to a cytotoxic agent.
-
Cell Seeding: Cancer cell lines are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Saruparib or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Staining and Quantification: Colonies are fixed and stained with crystal violet. The number of colonies in each well is counted to determine the surviving fraction of cells at each drug concentration.[12]
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of patient tumor tissue into immunocompromised mice, providing a more clinically relevant preclinical model.
-
Tumor Implantation: Fresh tumor tissue from cancer patients with known genetic alterations (e.g., BRCA1/2 mutations) is subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Passaging: Once tumors reach a specified volume, they are excised and can be serially passaged into new cohorts of mice for expansion.
-
Treatment Administration: Mice with established tumors are randomized into treatment groups and receive Saruparib, a comparator drug (e.g., olaparib), or a vehicle control, typically via oral gavage.
-
Efficacy Assessment: Tumor volume is measured regularly to assess treatment efficacy. Endpoints such as tumor growth inhibition, complete response, and progression-free survival are evaluated.[13][14]
Mandatory Visualizations
Signaling Pathway: PARP1 in DNA Repair and Synthetic Lethality with HRR Deficiency
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by Saruparib in HRR-deficient cancer cells.
Experimental Workflow: Preclinical Comparison in PDX Models
Caption: Experimental workflow for the comparative analysis of Saruparib and Olaparib in patient-derived xenograft (PDX) models.
Logical Relationship: Rationale for Saruparib Development
Caption: Logical relationship illustrating the rationale behind the development of the PARP1-selective inhibitor Saruparib.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 5. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. AstraZenca’s Saruparib Phase I/II PETRA Trial Result | AACR 2024 [delveinsight.com]
- 11. onclive.com [onclive.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Parp-1-IN-23
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to adhere to standard laboratory safety protocols for handling potent chemical compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Parp-1-IN-23. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat that is impervious to chemicals
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols. An accessible safety shower and eyewash station are mandatory in the handling area.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be segregated, clearly labeled, and collected by a certified hazardous waste management service. Never dispose of this compound down the drain or in regular trash. [1][2]
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed container. Contaminated consumables, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed plastic bag or container designated for solid chemical waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] It is crucial to segregate different types of chemical waste to avoid dangerous reactions. For instance, acids and bases should be stored separately, and oxidizing agents should be kept away from organic compounds.[3]
-
Empty Containers: Vials that previously contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[2]
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in labeled, puncture-resistant containers.[4]
-
-
Labeling: All waste containers must be clearly and accurately labeled.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Harmful if swallowed")
-
The accumulation start date
-
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[3][5] This area should be away from general lab traffic and ensure that incompatible materials are kept separate.[3][5] These areas require weekly inspections for any potential leakage.[3]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2] Adherence to regulations such as the Resource Conservation and Recovery Act (RCRA) is mandatory, which includes proper documentation of waste generation and disposal.[6]
Spill Management Protocol
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Wear PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if necessary.
-
Contain and Clean:
-
For solid spills, carefully cover the powder with damp paper towels to avoid creating dust. Gently scoop the material into a labeled hazardous waste container.[2]
-
For liquid spills, absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the absorbent material into a sealed, labeled hazardous waste container.[2]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.
Data Presentation: Key Disposal and Safety Parameters
| Parameter | Guideline/Requirement | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, impervious lab coat. | [2] |
| Engineering Controls | Certified chemical fume hood, accessible safety shower and eyewash station. | [2] |
| Solid Waste Containment | Sealed, clearly labeled containers. | [2] |
| Liquid Waste Containment | Leak-proof, clearly labeled hazardous waste containers. | [2] |
| Waste Segregation | Separate incompatible chemicals (e.g., acids from bases). | [3] |
| Waste Labeling | "Hazardous Waste," chemical name, hazards, accumulation date. | [5] |
| Storage Location | Designated, secure Satellite Accumulation Area (SAA). | [3] |
| Storage Inspection | Weekly documented inspections of SAA. | [3][6] |
| Disposal Method | Collection by a licensed hazardous waste disposal company. | [2] |
| Prohibited Disposal Routes | Do not dispose of in regular trash or down the sewer system. | [1][6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the established procedure for the disposal of hazardous laboratory chemicals, as outlined by regulatory bodies like the EPA and OSHA, serves as the guiding methodology. The key steps involve characterization, segregation, containment, labeling, and transfer to a certified disposal facility.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Parp-1-IN-23
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like Parp-1-IN-23 are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potent pharmaceutical ingredient with potential hazards. This guide provides a comprehensive operational and disposal plan based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).[1][2][3]
Immediate Safety and Handling Precautions
All operations involving this compound should be conducted with the assumption that the compound is hazardous.[4] This necessitates the use of stringent engineering controls and appropriate Personal Protective Equipment (PPE) to minimize exposure.[2][5]
Engineering Controls:
-
Primary Containment: All weighing and handling of powdered this compound should be performed in a containment ventilated enclosure (CVE), such as a glove box or a powder containment hood with HEPA filtration.[3] This is the primary method for preventing airborne exposure.
-
Secondary Containment: The laboratory should be designed with controlled access and a separate air handling system if possible to prevent the spread of contaminants.[6]
-
Ventilation: Work with solutions of this compound should be conducted in a certified chemical fume hood.[3]
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.[7][8] The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound | Double chemotherapy-rated gloves, disposable impervious gown with closed front and cuffs, hair cover, shoe covers, safety goggles or a full-face shield, and an appropriate respirator (e.g., N95 or higher).[7][8] |
| Handling Solutions | Double chemotherapy-rated gloves, disposable impervious gown, and safety goggles. Work should be performed in a chemical fume hood.[3][9] |
| Transporting Compound | Chemotherapy-rated gloves. The compound should be in a sealed, labeled, and durable secondary container.[8] |
| Waste Disposal | Double chemotherapy-rated gloves, disposable impervious gown, and safety goggles.[4][9] |
Operational Plan: Step-by-Step Handling Procedure
A clear and methodical workflow is essential to ensure safety during the handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.[4]
Waste Segregation and Labeling:
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, gowns, pipette tips, and vials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4][9] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Waste Container Labeling Requirements: Each hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Sealed, durable container | "Hazardous Waste: this compound Solid Waste" | Via institutional hazardous waste program |
| Liquid Waste | Leak-proof, compatible container | "Hazardous Waste: this compound in [Solvent]" | Via institutional hazardous waste program |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste: Sharps contaminated with this compound" | Via institutional hazardous waste program |
Final Disposal: All waste contaminated with this compound must be disposed of through your institution's certified hazardous waste disposal program.[4][9] Under no circumstances should this waste be disposed of in regular trash or down the drain. [4]
Emergency Procedures
In the event of a spill or personnel exposure, immediate action is required.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spread of the spill.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then collect with absorbent pads.[9]
-
For liquid spills, absorb with an inert material (e.g., vermiculite (B1170534) or chemical absorbent pads).[9]
-
Place all contaminated cleanup materials in a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning solution.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department. Provide them with as much information as possible about the compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. pharm-int.com [pharm-int.com]
- 7. pogo.ca [pogo.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
